(S)-V-0219 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H26ClF3N4O2 |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25F3N4O2.ClH/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26;/h3-6,15H,1-2,7-14H2;1H/t15-;/m0./s1 |
Clave InChI |
PTRIYHLSBQMDQM-RSAXXLAASA-N |
SMILES isomérico |
C1C[C@H](CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |
SMILES canónico |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |
Origen del producto |
United States |
Foundational & Exploratory
(S)-V-0219 Hydrochloride: A Deep Dive into its Mechanism of Action on the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
(S)-V-0219 hydrochloride is a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its influence on key signaling pathways and its characterization through various in vitro and in vivo studies.
Core Mechanism: Positive Allosteric Modulation of GLP-1R
This compound enhances the signaling of the endogenous GLP-1 peptide at its receptor.[2][3] Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to the natural ligand, leading to amplified downstream signaling. This mechanism of action is crucial as it preserves the natural, glucose-dependent activity of GLP-1R, potentially reducing the risk of hypoglycemia.[3][4]
The modulatory effect of this compound has been demonstrated to be mediated by the GLP-1R, as its effects are antagonized by the GLP-1R antagonist exendin(9-39)-NH2.[3] Furthermore, the in vivo activity of this compound was not observed in GLP-1R knockout mice, confirming its on-target action.[3]
In Vitro Characterization
The in vitro effects of this compound have been characterized through a series of key cellular assays, demonstrating its potentiation of GLP-1R signaling.
Calcium Mobilization
In HEK-293 cells stably expressing the human GLP-1R (hGLP-1R), this compound potentiates GLP-1-induced calcium fluxes.[1] Both the (S) and (R) enantiomers were shown to activate calcium fluxes and induce a similar potentiation of GLP-1-stimulated receptor activation, resulting in a two-fold increase of the maximum agonist signal.[4]
cAMP Production
This compound demonstrates a clear concentration-dependent potentiation of GLP-1-stimulated cAMP production in HEK-293 cells expressing GLP-1R.[3][5] Maximum efficacy was observed at a concentration of 0.1 nM, which produced a maximal potentiation effect 42% higher than that of GLP-1 alone.[3] Notably, this potentiation did not significantly alter the EC50 value of GLP-1.[3]
Insulin Secretion
In the rat insulinoma cell line INS-1, this compound potentiates GLP-1-induced insulin secretion under high glucose conditions.[3] The most effective potentiation, a 1.8-fold increase, was observed at a concentration of 0.1 nM.[3] When co-administered with a fixed concentration of GLP-1 (0.2 nM), this compound exhibited an EC50 of 0.008 nM for the potentiation of insulin secretion, highlighting its extraordinary potency.[3] A similar potentiation of GLP-1-induced insulin secretion was also observed in the human pancreatic cell line EndoC-βH1.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro activity of this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | HEK-293 hGLP-1R | EC50 | 10 nM | [4] |
| cAMP Production | HEK-293 GLP-1R | Potentiation of GLP-1 | 42% higher than GLP-1 alone at 0.1 nM | [3] |
| Insulin Secretion | INS-1 | Potentiation of GLP-1 | 1.8-fold at 0.1 nM | [3] |
| Insulin Secretion | INS-1 | EC50 (in presence of 0.2 nM GLP-1) | 0.008 nM | [3] |
| Insulin Secretion | INS-1 | EC50 of GLP-1 potentiation | 0.25 nM | [3] |
| Antagonism of Potentiation | INS-1 | IC50 of exendin(9-39)-NH2 | 6.3 nM | [3] |
In Vivo Efficacy
In vivo studies in rodent models have demonstrated the therapeutic potential of this compound for the treatment of "diabesity" (diabetes in the context of obesity).[3][6]
Glucose Homeostasis
Intraperitoneal administration of this compound (0.04 and 0.2 mg/kg) improved glucose handling in normal male Wistar rats.[1] The compound was also orally active at 0.4 mg/kg in fatty diabetic Zucker rats.[1]
Feeding Behavior
Intracerebroventricular (i.c.v.) administration of this compound (0.1-5 μg/kg) decreased feeding in 12-hour fasted male Wistar rats.[1] It also potentiated the feeding inhibition induced by the GLP-1R agonist exendin-4, reducing its IC50 from 394 ng to 89 ng when co-administered at 1 μg/kg (i.c.v.).[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the characterization of this compound.
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: Workflow for the in vitro cAMP production assay.
Caption: Workflow for the in vitro insulin secretion assay.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration upon receptor activation.
-
Cell Line: HEK-293 cells stably expressing human GLP-1R.
-
Method: A functional whole-cell assay based on flow cytometry is utilized.
-
Procedure:
-
Cells are loaded with a calcium-sensitive dye.
-
Test compounds, such as this compound, are added to the cells and incubated for 10 minutes.
-
A sub-maximal concentration (EC25) of GLP-1 is then added to stimulate the receptor.
-
The resulting fluorescence, indicating calcium mobilization, is measured by flow cytometry.
-
The percentage of responding cells is determined and compared to a control receiving only GLP-1.[3][4]
-
cAMP Production Assay
This assay quantifies the production of the second messenger cyclic AMP following GLP-1R activation.
-
Cell Line: HEK-293 cells expressing GLP-1R.
-
Method: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Procedure:
-
HEK-293 cells expressing GLP-1R are seeded in a 384-well plate.
-
Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of GLP-1.
-
Following incubation, cells are lysed.
-
The lysate is then incubated with HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP cryptate donor).
-
The HTRF signal is read on a compatible plate reader, which is inversely proportional to the amount of cAMP produced.
-
Insulin Secretion Assay
This assay measures the amount of insulin released from pancreatic beta-cells in response to stimulation.
-
Cell Line: INS-1 rat insulinoma cells.
-
Procedure:
-
INS-1 cells are seeded in 24-well plates.
-
Cells are pre-incubated in a low glucose buffer to establish a baseline.
-
The buffer is then replaced with a high glucose buffer containing varying concentrations of GLP-1 and this compound.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[3]
-
Conclusion
This compound is a highly potent, orally active positive allosteric modulator of the GLP-1R. Its mechanism of action, centered on the potentiation of endogenous GLP-1 signaling, offers a promising therapeutic strategy for type 2 diabetes and obesity. The comprehensive in vitro and in vivo data highlight its ability to enhance glucose-dependent insulin secretion and reduce food intake, supporting its continued investigation and development as a novel treatment for "diabesity".[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Synthesis of (S)-V-0219 Hydrochloride: A Novel Positive Allosteric Modulator of the GLP-1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-V-0219 hydrochloride is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] This document provides a comprehensive overview of the discovery, enantioselective synthesis, and pharmacological characterization of this promising therapeutic agent for "diabesity," a term highlighting the interconnectedness of type 2 diabetes and obesity.[1][3] Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative data and a visualization of its mechanism of action and discovery workflow.
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity.[1] Current therapies primarily consist of injectable peptidic agonists of the GLP-1R.[1] The development of orally bioavailable small-molecule positive allosteric modulators (PAMs) offers several potential advantages, including improved patient compliance and a different pharmacological profile that may reduce some of the side effects associated with direct agonists.[1] this compound has emerged as a significant lead in this area, demonstrating subnanomolar potency in the potentiation of insulin secretion and remarkable in vivo activity in rodent models of obesity and diabetes.[1]
Discovery of (S)-V-0219
The discovery of V-0219 originated from a high-throughput screening of a chemical library of approximately 2,500 compounds.[3] This screening identified an oxadiazole-containing hit compound as a putative modulator of the GLP-1 receptor.[3] Subsequent structure-activity relationship (SAR) studies on derivatives with various piperidine substituents led to the identification of V-0219 (racemic mixture) as a potent PAM of the GLP-1R.[3] Recognizing that V-0219 contains a chiral center, an enantioselective synthesis was undertaken, which revealed that the (S)-enantiomer is the biologically active form.[1]
Drug Discovery Workflow
The discovery process followed a logical progression from initial screening to in vivo validation.
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound is achieved through a multi-step process, starting from the commercially available (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The key steps involve the synthesis of the piperidine moiety, the formation of the oxadiazole heterocycle, the coupling of these two fragments, and final deprotection and salt formation.
Synthesis of Key Intermediates
A detailed, step-by-step experimental protocol for the synthesis of this compound is provided below. This protocol is based on the information provided in the primary literature and employs standard organic chemistry techniques.
Step 1: Synthesis of (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate
-
To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane, add a mild oxidizing agent (e.g., Dess-Martin periodinane) to yield the corresponding aldehyde.
-
The crude aldehyde is then subjected to reductive amination with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride to afford (S)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate.
Step 2: Synthesis of 5-(chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
-
This intermediate can be synthesized from 4-(trifluoromethyl)benzonitrile. The nitrile is converted to the corresponding amidoxime by reaction with hydroxylamine.
-
The amidoxime is then reacted with chloroacetyl chloride to form an O-acyl amidoxime, which undergoes cyclization upon heating to yield the desired 5-(chloromethyl)-1,2,4-oxadiazole derivative.
Final Assembly and Salt Formation
Step 3: Synthesis of (S)-V-0219
-
The Boc-protected piperidine intermediate from Step 1 is deprotected using an acid such as trifluoroacetic acid (TFA) in dichloromethane to give (S)-3-(morpholinomethyl)piperidine.
-
The resulting secondary amine is then alkylated with 5-(chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole from Step 2 in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield (S)-V-0219 as a free base.
Step 4: Formation of this compound
-
The free base of (S)-V-0219 is dissolved in a suitable solvent like diethyl ether.
-
A solution of hydrochloric acid in diethyl ether is added dropwise to precipitate this compound, which is then collected by filtration and dried.
Pharmacological Characterization
This compound acts as a positive allosteric modulator of the GLP-1R, enhancing the receptor's response to its endogenous ligand, GLP-1.
GLP-1R Signaling Pathway
The binding of GLP-1 to its receptor activates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to increased cAMP production and subsequent potentiation of glucose-stimulated insulin secretion. (S)-V-0219 binds to an allosteric site on the receptor, enhancing this signaling cascade.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for (S)-V-0219.
Table 1: In Vitro Activity of (S)-V-0219
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK-293 (hGLP-1R) | EC50 (nM) | 0.1 |
| Insulin Secretion | INS-1E | EC50 (nM) | 0.008 |
| hERG Inhibition | HEK-293 | IC50 (µM) | >10 |
Table 2: In Vivo Efficacy of (S)-V-0219
| Animal Model | Administration | Dose (mg/kg) | Effect |
| Normal Mice | i.p. | 0.1 | Improved glucose tolerance |
| Diabetic Zucker Rats | i.p. | 2 | Improved glucose handling |
| Fasted Wistar Rats | i.c.v. | 0.001-0.005 | Reduced food intake |
| Fasted Mice | i.g. | 0.4 | Reduced food intake |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of (S)-V-0219 to potentiate GLP-1-induced cyclic AMP production.
-
Cell Culture: HEK-293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
(S)-V-0219 is added at various concentrations, followed by the addition of a sub-maximal concentration of GLP-1 (e.g., EC20).
-
The cells are incubated for 30 minutes at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
-
Data Analysis: The data are normalized to the response of GLP-1 alone and fitted to a four-parameter logistic equation to determine the EC50 value.
In Vitro Insulin Secretion Assay
This assay determines the effect of (S)-V-0219 on glucose-stimulated insulin secretion in a pancreatic beta-cell line.
-
Cell Culture: INS-1E cells are maintained in RPMI-1640 medium supplemented with 10% FBS, sodium pyruvate, and β-mercaptoethanol.
-
Assay Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 2 hours.
-
The pre-incubation buffer is replaced with KRBB containing a high concentration of glucose (e.g., 16.7 mM) and varying concentrations of (S)-V-0219, with or without a fixed concentration of GLP-1.
-
After a 1-hour incubation, the supernatant is collected.
-
Insulin concentration in the supernatant is quantified using an ELISA kit.
-
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This in vivo assay assesses the effect of (S)-V-0219 on glucose metabolism in mice.
-
Animals: Male C57BL/6 mice are used.
-
Procedure:
-
Mice are fasted overnight (approximately 16 hours) with free access to water.
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection.
-
After 30 minutes, a baseline blood glucose measurement is taken from the tail vein.
-
A glucose solution (2 g/kg) is administered via i.p. injection.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between the treated and vehicle groups.
Conclusion
This compound is a potent and orally active positive allosteric modulator of the GLP-1R with a promising preclinical profile for the treatment of "diabesity."[1][3] Its discovery and synthesis represent a significant advancement in the development of small-molecule therapies targeting the GLP-1R. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of metabolic diseases and drug discovery. Further investigation into the long-term efficacy and safety of (S)-V-0219 is warranted to fully elucidate its therapeutic potential.
References
(S)-V-0219 Hydrochloride: A Small Molecule GLP-1R Positive Allosteric Modulator for Glycemic Control and Appetite Regulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
(S)-V-0219 hydrochloride has emerged as a promising orally active small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As the active enantiomer of V-0219, this compound has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in its characterization.
Core Mechanism of Action
This compound functions as a PAM at the GLP-1R, a class B G protein-coupled receptor crucial for regulating glucose homeostasis and appetite. Unlike orthosteric agonists that directly bind to the primary ligand-binding site, this compound binds to an allosteric site on the receptor. This binding potentiates the signaling of the endogenous ligand, GLP-1, leading to enhanced downstream effects. The primary signaling cascade involves the activation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This, in turn, triggers protein kinase A (PKA) and exchange protein activated by cAMP (Epac), culminating in glucose-dependent insulin secretion from pancreatic β-cells. Furthermore, GLP-1R activation is associated with the mobilization of intracellular calcium, a key second messenger in cellular signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Flux | HEK-293 (expressing hGLP-1R) | EC50 | 10 nM | [1][2] |
| GLP-1 Potentiation of Insulin Secretion | INS-1E (rat insulinoma) | Fold Potentiation (at 0.1 nM) | 1.8 | [1] |
| GLP-1 Potentiation of Insulin Secretion | INS-1E (rat insulinoma) | EC50 (in the presence of 0.2 nM GLP-1) | 0.008 nM | [1] |
| GLP-1 Stimulated cAMP Accumulation | HEK-293 (expressing hGLP-1R) | Maximal Potentiation (at 0.1 nM) | 42% higher than GLP-1 alone | [1] |
Table 2: In Vivo Efficacy of this compound
| Study | Animal Model | Administration | Dosage | Primary Outcome | Reference |
| Glucose Tolerance | Normal male Wistar rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling after a glucose challenge. | [1][3] |
| Glucose Tolerance | Fatty diabetic Zucker rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improving glucose handling. | [1][3] |
| Feeding Behavior | 12-h fasted male Wistar rats | Intracerebroventricular (i.c.v.) | 0.1, 0.5, and 5 µg/kg | Reduced food intake. | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: GLP-1R signaling pathway modulated by (S)-V-0219 HCl.
References
An In-depth Technical Guide to (S)-V-0219 Hydrochloride: A Novel GLP-1 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental evaluation of (S)-V-0219 hydrochloride, a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 (GLP-1) receptor.
Chemical Properties and Structure
This compound is the (S)-enantiomer of the compound V-0219. It is a small molecule designed to enhance the therapeutic effects of endogenous GLP-1, a critical incretin hormone in glucose homeostasis and appetite regulation.
| Property | Value |
| Formal Name | 4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine hydrochloride |
| Molecular Formula | C₂₀H₂₅F₃N₄O₂ • HCl[1] |
| Molecular Weight | 446.9 g/mol [1] |
| CAS Number | Not available for the hydrochloride salt of the (S)-enantiomer specifically. The racemic hydrochloride is 2922283-73-4.[1] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble in Water[1] |
| SMILES | FC(F)(F)C1=CC=C(C=C1)C2=NOC(CN3C--INVALID-LINK--CCC3)=N2.Cl |
Mechanism of Action: A Positive Allosteric Modulator of the GLP-1 Receptor
This compound acts as a positive allosteric modulator (PAM) of the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand (GLP-1), PAMs bind to a distinct allosteric site. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand.
The primary mechanism of this compound involves the potentiation of GLP-1-induced intracellular signaling cascades. Specifically, it enhances the production of cyclic adenosine monophosphate (cAMP) and elevates intracellular calcium levels upon GLP-1R activation.[2] These second messengers are crucial for the downstream effects of GLP-1, including glucose-dependent insulin secretion from pancreatic β-cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro Assays
This assay quantifies the ability of this compound to potentiate GLP-1-induced cyclic AMP production in cells expressing the human GLP-1 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
GLP-1 Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of GLP-1.
-
Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The potentiation of the GLP-1 response by this compound is determined by comparing the cAMP levels in the presence and absence of the compound.
This assay measures the potentiation of GLP-1-induced increases in intracellular calcium concentration by this compound.
Methodology:
-
Cell Preparation: HEK293 cells expressing the human GLP-1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The loaded cells are exposed to various concentrations of this compound.
-
GLP-1 Stimulation: GLP-1 is added to the cells, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified to determine the potentiating effect of the compound.
In Vivo Assays
The OGTT assesses the effect of this compound on glucose disposal in animal models.
Methodology:
-
Animal Acclimation and Fasting: Rodents (e.g., mice or rats) are fasted overnight.
-
Compound Administration: this compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses.
-
Glucose Challenge: After a set period, a glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treated and vehicle groups to assess the improvement in glucose tolerance.
This study evaluates the effect of this compound on food intake.
Methodology:
-
Animal Fasting: Animals are fasted for a specific period to induce hunger.
-
Compound Administration: this compound is administered, often intracerebroventricularly (i.c.v.) to assess central effects, or orally to evaluate systemic effects.
-
Food Presentation: A pre-weighed amount of food is provided to the animals.
-
Food Intake Measurement: Food consumption is measured at various time points after administration.
-
Data Analysis: The cumulative food intake is calculated and compared between the treated and control groups.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
In Vitro Potency
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293-hGLP-1R | EC₅₀ (Potentiation of GLP-1) | ~10⁻¹⁰ M |
| Calcium Flux | HEK293-hGLP-1R | EC₅₀ | 10 nM[3] |
| Insulin Secretion | EndoC-βH1 | Potentiation Concentration | 0.1 nM[2] |
In Vivo Efficacy
| Study | Animal Model | Dose and Route | Effect |
| Glucose Tolerance | Normal Wistar Rats | 0.04-0.2 mg/kg, i.p. | Improved glucose handling[2] |
| Glucose Tolerance | Fatty Diabetic Zucker Rats | 0.4 mg/kg, i.g. | Orally active, improved glucose handling[2] |
| Feeding Behavior | Fasted Male Wistar Rats | 0.1-5 µg/kg, i.c.v. | Decreased feeding[2] |
Conclusion
This compound is a potent, orally active small molecule positive allosteric modulator of the GLP-1 receptor. Its ability to enhance GLP-1 signaling, leading to improved glucose control and reduced food intake in preclinical models, highlights its potential as a novel therapeutic agent for type 2 diabetes and obesity. The detailed chemical, mechanistic, and experimental data presented in this guide provide a solid foundation for further research and development of this promising compound.
References
(S)-V-0219 Hydrochloride: A Technical Guide to Studying GPCR Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 hydrochloride is the orally active enantiomer of V-0219, a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous agonist, GLP-1, thereby potentiating its downstream signaling effects, including insulin secretion.[1][4] This makes it a valuable tool for studying the intricacies of GLP-1R allosteric modulation and its therapeutic potential in metabolic diseases like type 2 diabetes and obesity, a condition sometimes referred to as "diabesity".[3][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental protocols for its characterization, and quantitative data to facilitate its use in research and drug development.
Mechanism of Action
This compound binds to an allosteric site on the GLP-1R, distinct from the orthosteric site where the native ligand GLP-1 binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GLP-1. The primary downstream signaling pathways potentiated by this compound in the presence of GLP-1 include the activation of Gαs, leading to increased intracellular cyclic AMP (cAMP) accumulation, and the mobilization of intracellular calcium (Ca2+).[4] This enhanced signaling cascade in pancreatic β-cells ultimately results in augmented glucose-stimulated insulin secretion.[1][4]
Caption: GLP-1R signaling pathway modulated by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its racemate, V-0219, from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and Related Compounds.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| (S)-V-0219 | Calcium Flux | HEK293 (hGLP-1R) | EC50 | 10 nM | [5] |
| (R)-V-0219 | Calcium Flux | HEK293 (hGLP-1R) | EC50 | 10 nM | [5] |
| V-0219 | cAMP Accumulation | HEK293 (hGLP-1R) | Potentiation of GLP-1 | 0.001-1 nM | [4] |
| V-0219 | Insulin Secretion | INS-1E | Potentiation of GLP-1 | - | [4] |
| V-0219 + GLP-1 (0.2 nM) | Insulin Secretion | INS-1E | EC50 | 0.008 nM | [7] |
| Exendin(9-39)-NH2 | Inhibition of V-0219 + GLP-1 | INS-1E | IC50 | 6.3 nM | [7] |
Table 2: In Vivo Activity of this compound.
| Compound | Animal Model | Administration | Dose | Effect | Reference |
| (S)-V-0219 | Wistar Rats (fasted) | i.p. | 0.04-0.2 mg/kg | Improved glucose handling | [2] |
| (S)-V-0219 | Zucker Rats (diabetic, fasted) | i.g. | 0.4 mg/kg | Orally active, improved glucose handling | [2] |
| (S)-V-0219 | Wistar Rats (fasted) | i.c.v. | 0.1-5 µg/kg | Decreased feeding | [2] |
| V-0219 | Wild-type Mice | i.p. | 0.1 mg/kg | Improved glucose tolerance | [4] |
| V-0219 | Glp1r knockout Mice | i.p. | 0.1 mg/kg | No effect on glucose tolerance | [4] |
| V-0219 | Rats | i.c.v. | 0.001 mg/kg | Enhanced exendin-4 induced reduction in food intake | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate GLP-1-induced increases in intracellular calcium.
Caption: Workflow for the intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R) into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound and incubate for a short period (e.g., 10-15 minutes).
-
Add a sub-maximal concentration of GLP-1 (e.g., EC20 or EC50) to stimulate the receptor.
-
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Analyze the fluorescence data to determine the potentiation of the GLP-1 response by this compound. Calculate parameters such as EC50 values for the potentiation effect.
cAMP Accumulation Assay
This assay quantifies the potentiation of GLP-1-induced cAMP production by this compound.
Methodology:
-
Cell Culture: Plate HEK293-hGLP-1R cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of GLP-1.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the potentiation of the GLP-1 response.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay assesses the effect of this compound on insulin secretion from pancreatic β-cells.
Caption: Workflow for the glucose-stimulated insulin secretion (GSIS) assay.
Methodology:
-
Cell Culture: Culture a suitable pancreatic β-cell line, such as rat INS-1E or human EndoC-βH1 cells, in appropriate culture plates.
-
Pre-incubation: Wash the cells and pre-incubate them in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) for 1-2 hours to establish a basal insulin secretion level.
-
Stimulation: Replace the pre-incubation buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing a fixed concentration of GLP-1 and varying concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection and Analysis: Collect the supernatant and measure the concentration of secreted insulin using a commercially available ELISA kit.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or cell number. Analyze the data to determine the potentiation of glucose-stimulated insulin secretion by this compound in the presence of GLP-1.
Conclusion
This compound is a powerful research tool for dissecting the mechanisms of GLP-1R allosteric modulation. Its oral bioavailability and demonstrated in vivo efficacy in animal models of diabetes and obesity highlight its potential as a lead compound for the development of novel therapeutics.[5][8] The detailed protocols and compiled data in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of GPCR pharmacology and drug discovery.
References
- 1. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
The Pharmacological Profile of (S)-V-0219 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 hydrochloride is the (S)-enantiomer of V-0219, a potent and orally active small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, (S)-V-0219 enhances the signaling of the endogenous GLP-1 peptide, offering a promising therapeutic approach for type 2 diabetes and obesity, a condition often termed "diabesity".[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used for its characterization.
Mechanism of Action
This compound acts as a positive allosteric modulator of the GLP-1R.[1] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This binding potentiates the receptor's response to GLP-1, enhancing downstream signaling pathways. The effects of (S)-V-0219 are dependent on the presence of the GLP-1R, as its activity is not observed in GLP-1R knockout (KO) mice.[2]
Signaling Pathway
The binding of GLP-1 to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] this compound enhances this signaling cascade, resulting in amplified downstream effects such as potentiation of insulin secretion and calcium mobilization.
Data Presentation
In Vitro Activity
| Assay Type | Cell Line | Parameter | (S)-V-0219 HCl | Reference |
| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | [2] |
| Insulin Secretion (in the presence of GLP-1) | EndoC-βH1 cells | Potentiation | Potentiates insulin secretion | [1] |
In Vivo Activity
| Animal Model | Administration Route | Dose | Effect | Reference |
| Normal male Wistar rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling | [2] |
| Fatty diabetic Zucker rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improved glucose handling | [1] |
| 12-h fasted male Wistar rats | Intracerebroventricular (i.c.v.) | 0.1-5 µg/kg in 5 µL | Decreased feeding | [1] |
Experimental Protocols
In Vitro Assays
This assay measures the ability of this compound to potentiate GLP-1R-mediated intracellular calcium mobilization.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1 receptor (hGLP-1R) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight to allow for attachment.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution in the dark at 37°C for a specified time.
-
Compound Addition: The dye solution is removed, and cells are washed. This compound, diluted to various concentrations, is added to the wells.
-
GLP-1 Stimulation: After a brief incubation with the compound, a fixed concentration of GLP-1 is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a plate reader equipped for kinetic reading.
-
Data Analysis: The potentiation of the GLP-1 response by this compound is calculated, and the EC50 value is determined from the dose-response curve.
This assay evaluates the effect of this compound on GLP-1-potentiated insulin secretion from pancreatic beta cells.
Detailed Methodology:
-
Cell Culture: The stable human pancreatic beta-cell line EndoC-βH1 is cultured under specific conditions to maintain its insulin-secreting phenotype.
-
Cell Plating: Cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
Pre-incubation: Prior to the assay, cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Treatment: The pre-incubation buffer is replaced with a high-glucose buffer containing a fixed concentration of GLP-1 and varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for insulin secretion.
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The potentiation of GLP-1-stimulated insulin secretion by this compound is quantified and compared to controls.
In Vivo Assays
The IPGTT is used to assess the effect of this compound on glucose disposal in rodent models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. pubs.acs.org [pubs.acs.org]
(S)-V-0219 Hydrochloride: A Deep Dive into its Modulation of Insulin Secretion Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-V-0219 hydrochloride has emerged as a potent, orally active small molecule that positively modulates the glucagon-like peptide-1 receptor (GLP-1R). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on insulin secretion pathways. We will delve into the detailed experimental protocols used to characterize this compound, present a thorough analysis of the quantitative data from in vitro and in vivo studies, and visualize the key signaling cascades involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, particularly type 2 diabetes and obesity.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1][2] Consequently, the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor, has become a prime therapeutic target for the management of type 2 diabetes. While peptide-based GLP-1R agonists have proven to be effective, they require parenteral administration. The development of orally bioavailable small-molecule positive allosteric modulators (PAMs) of the GLP-1R, such as this compound, represents a significant advancement in this therapeutic area.[1][2]
This compound is the (S)-enantiomer of V-0219, a novel compound identified for its ability to potentiate GLP-1R signaling.[3][4] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, GLP-1.[1][2] This allosteric modulation leads to a significant potentiation of the downstream signaling pathways, ultimately resulting in enhanced insulin secretion in a glucose-dependent manner.[4][5] This guide will explore the intricate details of how this compound achieves this effect.
Mechanism of Action: Potentiation of GLP-1R Signaling
The primary mechanism by which this compound stimulates insulin secretion is through the positive allosteric modulation of the GLP-1R. This leads to an amplification of the canonical GLP-1R signaling cascade in pancreatic β-cells.
GLP-1R Signaling Cascade
Upon binding of GLP-1, the GLP-1R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαs. This initiates a cascade of intracellular events:
-
cAMP Production: Activated Gαs stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3]
-
PKA and Epac2 Activation: The rise in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Calcium Mobilization: PKA and Epac2 activation leads to an increase in intracellular calcium concentration ([Ca2+]i) through multiple mechanisms, including the influx of extracellular calcium via voltage-dependent calcium channels (VDCCs) and the release of calcium from intracellular stores, such as the endoplasmic reticulum.[5]
-
Insulin Granule Exocytosis: The elevated [Ca2+]i is a critical trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in the secretion of insulin.
This compound, by binding to an allosteric site on the GLP-1R, enhances the affinity and/or efficacy of GLP-1, leading to a more robust and sustained activation of this signaling pathway.[1][2]
Figure 1: GLP-1R signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the effects of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | (S)-V-0219 | Reference |
| cAMP Accumulation | HEK-293 (expressing hGLP-1R) | EC50 of potentiation | 10 nM | [3] |
| Insulin Secretion | INS-1E (rat insulinoma) | EC50 of potentiation (with 0.2 nM GLP-1) | 0.008 nM | [3] |
| Calcium Flux | HEK-293 (expressing hGLP-1R) | EC50 | 10 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Glucose Tolerance Tests
| Animal Model | Compound | Dose (mg/kg) | Route | Effect on Glucose Tolerance | Reference |
| Wistar Rats | (S)-V-0219 | 0.04 and 0.2 | i.p. | Improved glucose handling | [3] |
| Zucker (fa/fa) Rats | (S)-V-0219 | 0.4 | i.g. | Improved glucose handling | [3] |
| Wild-type Mice | V-0219 | 0.1 | i.p. | Improved glucose handling | [3][6] |
| GLP-1R KO Mice | V-0219 | 0.1 | i.p. | No effect on glucose handling | [3][6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Decara et al. (2022).[3]
cAMP Accumulation Assay
-
Cell Line: HEK-293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of GLP-1.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF-based assay).
-
Data are normalized to the response of GLP-1 alone and fitted to a dose-response curve to determine the EC50 of potentiation.
-
Figure 2: Experimental workflow for the cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Line: INS-1E rat insulinoma cells.
-
Procedure:
-
INS-1E cells are seeded in 24-well plates and cultured until they reach the appropriate density.
-
Cells are pre-incubated in a low-glucose buffer (e.g., 3 mM glucose) to establish a baseline.
-
The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 15 mM glucose) containing varying concentrations of this compound and a fixed concentration of GLP-1.
-
After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA or radioimmunoassay (RIA).
-
The results are expressed as a fold-increase over the insulin secretion stimulated by GLP-1 in the absence of the PAM.
-
Intracellular Calcium Flux Assay
-
Cell Line: HEK-293 cells stably expressing hGLP-1R.
-
Procedure:
-
Cells are seeded in black-walled, clear-bottom 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The dye is washed out, and cells are incubated in a physiological buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound is added, followed by GLP-1, and the change in fluorescence intensity over time is monitored.
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified to determine the EC50.
-
In Vivo Glucose Tolerance Test
-
Animal Models: Wistar rats, Zucker (fa/fa) obese rats, and wild-type and GLP-1R knockout mice.[3][6]
-
Procedure:
-
Animals are fasted overnight (typically 12-16 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
This compound or vehicle is administered via the appropriate route (intraperitoneal or oral gavage).
-
After a set pre-treatment time (e.g., 30 minutes), a glucose challenge (e.g., 2 g/kg) is administered intraperitoneally or orally.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance.
-
Discussion and Future Directions
The data presented in this guide clearly demonstrate that this compound is a potent positive allosteric modulator of the GLP-1R that enhances insulin secretion in a glucose-dependent manner. Its oral activity and efficacy in animal models of diabetes and obesity highlight its potential as a novel therapeutic agent.[3][7]
The mechanism of action, centered on the potentiation of the canonical GLP-1R signaling pathway, provides a solid foundation for its therapeutic rationale. The lack of efficacy in GLP-1R knockout mice confirms the on-target activity of the compound.[3][6]
Future research should focus on several key areas:
-
Elucidation of the precise binding site of this compound on the GLP-1R through structural biology studies.
-
Investigation of potential biased signaling to determine if this compound preferentially activates certain downstream pathways over others.
-
Long-term efficacy and safety studies in preclinical models to further validate its therapeutic potential.
-
Clinical trials in human subjects to evaluate its pharmacokinetics, pharmacodynamics, and clinical efficacy in patients with type 2 diabetes and obesity.
Conclusion
This compound represents a promising step forward in the development of oral therapies for metabolic diseases. Its ability to potently and selectively modulate the GLP-1R signaling pathway to enhance glucose-dependent insulin secretion offers a potentially safer and more convenient treatment option compared to existing injectable GLP-1R agonists. The comprehensive data and protocols outlined in this technical guide provide a valuable resource for the scientific community to further explore and develop this and other novel GLP-1R PAMs.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 2. Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
Understanding the enantiospecificity of V-0219
An In-Depth Technical Guide to the Enantiospecificity of V-0219
Introduction
V-0219, also known as compound 9, is a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a class B G-protein coupled receptor (GPCR), GLP-1R is a key target in the treatment of type 2 diabetes and obesity.[1][4] V-0219 enhances the efficacy of endogenous GLP-1, leading to glucose-dependent insulin release, reduced food intake, and improved glucose handling.[1][5] This document provides a comprehensive overview of the enantiospecificity of V-0219, detailing its pharmacological characterization, the signaling pathways it modulates, and the experimental protocols used in its evaluation.
Enantiospecificity of V-0219
V-0219 possesses a stereocenter, necessitating the evaluation of its individual enantiomers, (S)-9 and (R)-9.[1][4] Enantioselective synthesis was performed to characterize the pharmacological activity of each enantiomer.[1][4]
In vitro studies revealed that both the (S) and (R) enantiomers of V-0219 potentiate calcium fluxes in cells expressing the GLP-1R with similar efficacy.[1] Both enantiomers demonstrated a comparable ability to potentiate GLP-1-induced receptor activation, leading to a two-fold increase in the maximum agonist signal.[4]
Despite the similar in vitro activity, in vivo studies highlighted the superior profile of the (S)-enantiomer. The (S)-enantiomer, designated (S)-9, demonstrated oral efficacy in animal models, improving glucose handling and reducing food intake.[1][3][6] Specifically, (S)-9 was shown to be orally active in improving glucose handling in fatty diabetic Zucker rats.[4]
Data Presentation
In Vitro Activity of V-0219 and its Enantiomers
| Compound | Assay | Parameter | Value |
| V-0219 (racemate) | cAMP Accumulation (hGLP-1R) | Max. Potentiation of GLP-1 | 42% higher than GLP-1 alone (at 0.1 nM) |
| Insulin Release (INS-1 cells) | Potentiation of GLP-1 induced secretion | Subnanomolar potency | |
| (S)-9 | Calcium Flux (hGLP-1R) | EC50 | 10 nM |
| (R)-9 | Calcium Flux (hGLP-1R) | EC50 | 10 nM |
| GLP-1 | Calcium Flux (hGLP-1R) | EC50 | 45 nM |
In Vivo Activity of (S)-V-0219
| Animal Model | Administration | Dose | Effect |
| Wistar Rats | Intraperitoneal (ip) | 0.04 and 0.2 mg/kg | Improved glucose handling |
| Fatty Zucker Rats | Intragastric (ig) | 0.4 mg/kg | Orally active, improved glucose handling |
| Wistar Rats | Intracerebroventricular (icv) | 0.1, 0.5, and 5 µg/kg | Reduced feeding |
Source:[1]
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
The binding of GLP-1 to its receptor activates Gαs, leading to the production of cAMP. V-0219, as a PAM, enhances this signaling cascade.
Caption: V-0219 enhances GLP-1R signaling.
Experimental Workflow for V-0219 Characterization
The discovery and characterization of V-0219 followed a systematic workflow from initial screening to in vivo testing.
Caption: V-0219 development workflow.
Experimental Protocols
cAMP Accumulation in hGLP-1R-Transfected Cells
cAMP production was measured in HEK-293 cells stably expressing the human GLP-1R.[1] Cells were incubated with increasing concentrations of GLP-1 in the presence or absence of V-0219.[1] The assay demonstrated a clear concentration-dependent potentiation by V-0219 in the range of 10-12 to 10-9 M.[1] Maximum efficacy was observed at a 0.1 nM concentration of V-0219, which resulted in a 42% greater maximal potentiation of GLP-1R stimulation compared to GLP-1 alone.[4]
Insulin Release in Rat INS-1 Insulinoma Cells
The effect of V-0219 on insulin release was assessed in INS-1 β-cells under high glucose conditions.[1] Various concentrations of V-0219 (0.01, 0.1, and 1 nM) were tested for their ability to potentiate GLP-1-induced insulin secretion.[1] This assay confirmed the subnanomolar potency of V-0219 in enhancing insulin release.[1]
In Vivo Glucose Handling Studies
Fasted male Wistar rats or fatty Zucker rats were administered V-0219 or its (S)-enantiomer via intraperitoneal or intragastric routes.[1] Following compound administration, a glucose challenge (2 g/kg) was given.[1] Blood glucose levels were monitored over time to assess the improvement in glucose handling.[1] The (S)-enantiomer was found to be orally active in improving glucose tolerance.[1][4]
In Vivo Feeding Inhibition Studies
The effect of V-0219 on food intake was evaluated in 12-hour fasted male Wistar rats.[1] The compound was administered via intracerebroventricular (icv) injection.[1] V-0219 was shown to potentiate the feeding inhibition induced by the GLP-1R agonist exendin-4, reducing the IC50 of exendin-4 from 394 ng to 89 ng when co-administered with 1 µg/kg of V-0219.[1]
Conclusion
V-0219 is a promising small-molecule PAM of the GLP-1R with potent in vitro and in vivo activity. The investigation into its stereochemistry revealed that while both enantiomers are active in vitro, the (S)-enantiomer is responsible for the observed oral efficacy in vivo. This enantiospecificity is a critical finding for the further development of V-0219 as a potential oral therapeutic for the treatment of "diabesity," a term for diabetes occurring in the context of obesity.[1][3][5] The detailed characterization of V-0219 and its enantiomers provides a solid foundation for future drug development efforts targeting the GLP-1R.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docta.ucm.es [docta.ucm.es]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
Methodological & Application
Application Notes and Protocols for (S)-V-0219 Hydrochloride In Vivo Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of (S)-V-0219 hydrochloride to rats, based on preclinical studies. The information herein is intended to guide researchers in designing and executing similar experiments for the evaluation of this compound's therapeutic potential.
This compound , also referred to as compound (S)-9, is a potent, orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R)[1][2][3][4][5]. It has shown promising results in rodent models for improving glucose handling and reducing food intake, suggesting its potential for the treatment of "diabesity," a term referring to diabetes occurring in the context of obesity[1][2][3][4].
Compound Information
| Compound Name | This compound ((S)-9) |
| Chemical Name | (S)-4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine hydrochloride |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R) |
| Therapeutic Target | GLP-1 Receptor |
| Potential Indication | Type 2 Diabetes and Obesity ("Diabesity") |
In Vivo Administration Protocols in Rats
The following protocols are based on published studies involving (S)-V-0219 in Wistar and Zucker rats. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Experimental Protocol for Pharmacokinetic Analysis:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Housing: House animals in a controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to food and water, unless fasting is required for the experiment.
-
Compound Preparation: Prepare this compound in an appropriate vehicle for both intravenous and oral administration. The hydrochloride salt form is typically used for improved solubility.
-
Administration:
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes)[6].
-
Sample Processing: Process blood samples to obtain plasma and analyze the concentration of (S)-V-0219 using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.
Summary of Pharmacokinetic Parameters for V-0219 in Rats:
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Tmax | - | 50 minutes |
| Half-life (t1/2) | ~3 hours | ~3 hours |
| Oral Bioavailability | - | 39% |
Data is for the racemic compound 9, with (S)-9 being the active enantiomer used in efficacy studies[1][3].
Efficacy Studies (Glucose Tolerance and Food Intake)
These studies are designed to evaluate the pharmacological effects of (S)-V-0219 on glucose metabolism and appetite.
Experimental Protocol for Glucose Tolerance Test:
-
Animal Model: Normal male Wistar rats or diabetic models such as fatty Zucker rats[1][3].
-
Acclimation: Allow animals to acclimate to the housing conditions and handling procedures.
-
Fasting: Fast animals overnight (e.g., 12 hours) prior to the experiment.
-
Compound Administration:
-
Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (2 g/kg) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess improvements in glucose handling.
Summary of In Vivo Efficacy Dosing in Rats:
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect |
| Normal male Wistar rats | Intraperitoneal (IP) | 0.04 and 0.2 | Improved glucose handling |
| Fatty diabetic Zucker rats | Oral (PO) | 0.4 | Improved glucose handling |
Data is for the (S)-enantiomer of V-0219[1][3].
Signaling Pathway and Experimental Workflow
Signaling Pathway of (S)-V-0219
(S)-V-0219 acts as a positive allosteric modulator of the GLP-1 receptor. It does not activate the receptor on its own but enhances the signaling of the endogenous ligand, GLP-1. This leads to increased insulin secretion in a glucose-dependent manner.
Caption: Signaling pathway of (S)-V-0219 as a GLP-1R PAM.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel compound like (S)-V-0219 in a rat model.
Caption: General workflow for in vivo efficacy studies in rats.
Important Considerations
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC)[7].
-
Compound Formulation: Ensure that this compound is properly dissolved or suspended in a suitable vehicle. The vehicle should be tested alone to ensure it has no effects on the experimental endpoints.
-
Dose Selection: The doses provided are based on a specific study. It may be necessary to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions and animal model.
-
Route of Administration: The choice of administration route (e.g., IV, IP, PO) will depend on the experimental question. For assessing oral bioavailability and potential as an oral therapeutic, oral administration is crucial[7].
-
Data Interpretation: The effects of (S)-V-0219 are dependent on the presence of GLP-1. Therefore, the physiological state of the animal (e.g., fasted vs. fed) can influence the outcome.
These application notes are intended as a guide. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the protocols to their specific research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Cell-based Calcium Flux Assay Using (S)-V-0219 Hydrochloride, a GLP-1R Positive Allosteric Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-V-0219 hydrochloride is a potent, orally active small molecule identified as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] It is the (S)-enantiomer of V-0219.[1][3] GLP-1R is a class B G-protein coupled receptor (GPCR) crucial for regulating glucose homeostasis and has become a significant target for treating type 2 diabetes and obesity.[5][6][7] As a PAM, this compound enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its therapeutic effects.[8] One of the key downstream signaling events of GLP-1R activation is the mobilization of intracellular calcium, which can be quantified using a cell-based calcium flux assay. This application note provides a detailed protocol for utilizing this compound in such an assay to characterize its modulatory effects on GLP-1R. (S)-V-0219 has been shown to activate calcium fluxes in HEK cells that stably express the human GLP-1R.[1][3]
Mechanism of Action and Signaling Pathway
Upon binding of GLP-1, the GLP-1R undergoes a conformational change, leading to the activation of G-proteins, primarily Gαs and Gαq. The Gαs pathway stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). The Gαq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). As a PAM, this compound binds to an allosteric site on the GLP-1R, enhancing the affinity and/or efficacy of GLP-1, leading to a more robust and sustained calcium release.
Below is a diagram illustrating the GLP-1R signaling pathway leading to calcium mobilization, and the role of this compound.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing human GLP-1R (or other suitable cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water, as it is water-soluble.[8]
-
GLP-1 (7-36) amide: Prepare a stock solution (e.g., 1 mM) in sterile water or PBS.
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or similar.
-
Probenecid: (Optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Ionomycin or ATP.
-
Negative Control: Assay buffer with vehicle (e.g., DMSO).
-
Microplates: 96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader: With kinetic reading capabilities and appropriate filters for the chosen dye (e.g., Ex/Em ~490/520 nm for Fluo-4).
Protocol: Cell-based Calcium Flux Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
-
Cell Plating:
-
Culture HEK293-GLP1R cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells at a density of 40,000-60,000 cells per well in a 96-well black, clear-bottom plate.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer to the desired final concentration (typically 1-5 µM). Probenecid can be added to this solution to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer at 2X the final desired concentrations.
-
Prepare a fixed, sub-maximal concentration of GLP-1 (e.g., EC20) in assay buffer at 2X the final concentration.
-
For the PAM assay, mix the diluted this compound with the fixed concentration of GLP-1.
-
The fluorescence plate reader should be programmed to add the compound solutions and immediately begin kinetic reading.
-
-
Data Acquisition:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the compound solutions (or controls) into the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
The response can be quantified by the peak fluorescence intensity or the area under the curve (AUC).
-
Plot the response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow Diagram
Data Presentation
The potency of this compound can be summarized in the following table. The data presented are representative values from the literature.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| (S)-V-0219 | Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | [5] |
| V-0219 | Insulin Secretion (in presence of 0.2 nM GLP-1) | INS-1E cells | EC50 | 0.008 nM | [6] |
| GLP-1 | Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 45 nM | [5] |
Note: The EC50 value for (S)-V-0219 in the calcium flux assay was reported to be the same as its (R)-enantiomer.[5]
The cell-based calcium flux assay is a robust and reliable method for characterizing the activity of GLP-1R modulators like this compound. This application note provides a comprehensive protocol that can be adapted for high-throughput screening and detailed pharmacological studies. The ability of this compound to potentiate GLP-1-induced calcium signaling at nanomolar concentrations highlights its potential as a therapeutic agent for metabolic disorders.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for (S)-V-0219 Hydrochloride in Pancreatic Beta-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 hydrochloride is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, it enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its effects on insulin secretion in a glucose-dependent manner. This makes it a promising candidate for the research and development of novel therapeutics for type 2 diabetes and obesity.[2][3][4] These application notes provide detailed protocols for the use of this compound in two common pancreatic beta-cell lines: the human EndoC-βH1 cell line and the rat INS-1E insulinoma cell line.
Mechanism of Action
This compound binds to an allosteric site on the GLP-1R, leading to a conformational change that enhances the receptor's affinity for GLP-1 and/or increases the efficacy of GLP-1-mediated signaling. In pancreatic beta-cells, the activation of GLP-1R by GLP-1 is coupled to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to a cascade of downstream events that include increased intracellular calcium levels and potentiation of glucose-stimulated insulin secretion.[6] this compound has been shown to potentiate GLP-1-induced cAMP accumulation and insulin secretion in pancreatic beta-cell lines.[5][7]
GLP-1R Signaling Pathway in Pancreatic Beta-Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucagon-like peptide-1 potentiates glucose-stimulated insulin secretion via the transient receptor potential melastatin 2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-V-0219 Hydrochloride in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 hydrochloride is the (S)-enantiomer of V-0219, a potent, orally bioavailable small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5] GLP-1R is a well-established target for the treatment of type 2 diabetes and obesity.[1][6] Endogenous GLP-1, an incretin hormone released from the gut in response to food intake, plays a crucial role in glucose homeostasis and appetite regulation.[7][8] It stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[7][8] As a PAM, this compound enhances the signaling of the endogenous GLP-1, offering a promising therapeutic strategy for "diabesity," the co-occurrence of diabetes and obesity.[1][2][3] In preclinical rodent models, (S)-V-0219 has demonstrated efficacy in improving glucose handling and reducing food intake.[1][2]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model for studying obesity and metabolic syndrome.
Mechanism of Action: GLP-1R Signaling Pathway
This compound acts as a positive allosteric modulator at the GLP-1 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where the native ligand, GLP-1, binds. This binding potentiates the receptor's response to GLP-1, leading to an amplified downstream signaling cascade. The activation of GLP-1R primarily involves G-protein-coupled signaling pathways that increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These pathways ultimately result in enhanced insulin secretion, improved glucose uptake, and other metabolic benefits.
Data Presentation
Table 1: In Vivo Dosage and Effects of (S)-V-0219 and its Racemate in Rodent Models
| Compound | Species | Model | Administration Route | Dosage | Observed Effects | Reference |
| (S)-V-0219 | Rat (Wistar) | Normal | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling | [1] |
| (S)-V-0219 | Rat (Zucker) | Fatty, Diabetic | Intragastric (oral) | 0.4 mg/kg | Orally active, improved glucose handling | [1][2] |
| (S)-V-0219 | Rat (Wistar) | Normal, 12-h fasted | Intracerebroventricular (i.c.v.) | 5 µg/kg | Decreased feeding | [1] |
| V-0219 (racemate) | Mouse (C57BL/6N) | Wild-type | Intraperitoneal (i.p.) | 0.1 mg/kg | Improved glucose handling | [1] |
| V-0219 (racemate) | Mouse | GLP-1R Knockout | Intraperitoneal (i.p.) | 0.1 mg/kg | No effect on glucose handling | [1] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
Objective: To establish a robust mouse model of obesity and metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
Standard animal housing and caging
-
Analytical balance
Procedure:
-
Acclimation: Upon arrival, acclimate mice for at least one week to the animal facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Baseline Measurements: Record the initial body weight of all mice.
-
Dietary Intervention:
-
Randomize mice into two groups: a control group and a high-fat diet group.
-
Provide the control group with the LFD and the DIO group with the HFD.
-
Ensure ad libitum access to both food and water.
-
-
Monitoring:
-
Monitor body weight and food intake weekly for a period of 10-16 weeks.
-
Observe the general health of the animals daily.
-
-
Confirmation of Obesity: After the feeding period, the HFD group should exhibit a significantly higher body weight (typically a 15-20% increase over the LFD group) and may show signs of insulin resistance and hyperglycemia, confirming the obese phenotype.
Protocol 2: Evaluation of this compound in DIO Mice
Objective: To assess the therapeutic efficacy of orally administered this compound on body weight, food intake, and glucose metabolism in DIO mice.
Materials:
-
DIO mice (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Glucometer and glucose test strips
-
Metabolic cages (for precise food intake and energy expenditure measurements, optional)
Procedure:
-
Animal Grouping:
-
Randomize the DIO mice into treatment and vehicle control groups (n=8-10 mice per group).
-
A lean control group (LFD-fed mice) receiving the vehicle should also be included for comparison.
-
-
Dosing:
-
Based on preclinical data in rats, a starting oral dose of 0.4 mg/kg of this compound is recommended. Dose-response studies (e.g., 0.1, 0.4, and 1.0 mg/kg) are advisable.
-
Prepare a homogenous suspension of this compound in the vehicle.
-
Administer the compound or vehicle daily via oral gavage at a consistent time each day for a period of 4-8 weeks.
-
-
In-life Measurements:
-
Body Weight: Record individual body weights daily or at least three times per week.
-
Food Intake: Measure daily food consumption per cage and calculate the average intake per mouse.
-
Fasting Blood Glucose and Insulin: At the end of the treatment period, measure fasting blood glucose and plasma insulin levels after an overnight fast.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT one or two days before the end of the study.
-
Fast the mice overnight (approximately 16 hours).
-
Administer a bolus of glucose (2 g/kg) via oral gavage.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice.
-
Collect blood for terminal analysis of metabolic parameters (e.g., lipids, insulin, etc.).
-
Harvest and weigh key organs and tissues, such as the liver and various fat depots (e.g., epididymal, retroperitoneal, and subcutaneous).
-
Experimental Workflow Visualization
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docta.ucm.es [docta.ucm.es]
- 6. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Gavage of (S)-V-0219 Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 hydrochloride is the (S)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, which is crucial in regulating glucose metabolism and appetite.[3][4][5] This compound has demonstrated efficacy in rodent models by improving glucose tolerance and reducing food intake, making it a promising candidate for the treatment of type 2 diabetes and obesity, a condition often termed "diabesity".[1][3][4][5] These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound to rodents for preclinical research.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the oral gavage of this compound in rodents.
Table 1: Recommended Dosing and Vehicle Information
| Parameter | Recommendation | Reference |
| Effective Oral Dose (Rats) | 0.4 mg/kg | [1] |
| Vehicle Composition | Sterile Water or Saline | [6] |
| Alternative Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] |
| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months | [2][7] |
Table 2: Rodent Oral Gavage Needle and Volume Guidelines
| Species | Body Weight (g) | Gavage Needle Gauge | Max Dosing Volume (mL/kg) |
| Mouse | 15-20 | 22g | 10 |
| 20-25 | 20g | 10 | |
| 25-35 | 18g | 10 | |
| Rat | 150-250 | 18g | 10-20 |
| 250-400 | 16g | 10-20 |
Note: These are general guidelines. The smallest appropriate needle size and a recommended dosing volume of 5 mL/kg are often preferred to minimize stress and potential complications.[8] Always refer to your institution's specific IACUC guidelines.
Experimental Protocols
I. Preparation of this compound Dosing Solution
This protocol describes the preparation of a dosing solution for oral gavage. Given that this compound is water-soluble, a simple aqueous vehicle is recommended.[6]
Materials:
-
This compound powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine the required amount of this compound:
-
Calculate the total amount of compound needed based on the number of animals, their average weight, the desired dose (e.g., 0.4 mg/kg), and the dosing volume (e.g., 5 mL/kg).
-
Example Calculation: For 10 rats with an average weight of 300g (0.3 kg) at a dose of 0.4 mg/kg and a dosing volume of 5 mL/kg:
-
Total dose per animal = 0.4 mg/kg * 0.3 kg = 0.12 mg
-
Total compound needed = 0.12 mg/animal * 10 animals = 1.2 mg (plus a small excess for preparation loss).
-
Concentration of dosing solution = 0.4 mg/kg / 5 mL/kg = 0.08 mg/mL.
-
-
-
Weigh the this compound:
-
Carefully weigh the calculated amount of the compound using an analytical balance.
-
-
Prepare the vehicle:
-
Measure the required volume of sterile water or saline.
-
-
Dissolve the compound:
-
Add the weighed this compound to the vehicle in a sterile conical tube.
-
Vortex the solution until the compound is completely dissolved. The hydrochloride salt form generally exhibits good water solubility.[9]
-
-
Storage:
-
If not for immediate use, store the prepared solution at 2-8°C for short-term storage (up to 24 hours). For longer-term storage of stock solutions, refer to Table 1.
-
II. Oral Gavage Procedure for Rodents
This protocol outlines the standard procedure for administering the prepared this compound solution to mice or rats via oral gavage. This procedure should only be performed by trained personnel.[8][10]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)[8]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal immediately before dosing to accurately calculate the required volume.[10]
-
Volume Calculation: Animal weight (kg) x Dosing Volume (mL/kg) = Administration Volume (mL).
-
-
Restraint:
-
Mouse: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent the front paws from interfering.[8]
-
Rat: Hold the rat near the thoracic region while supporting the lower body.[10]
-
The head should be gently extended back to create a straight line through the neck and esophagus.[8][10]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth and mark it on the needle.[11]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.[10]
-
The needle should pass smoothly into the esophagus; the animal may exhibit swallowing motions.[8]
-
CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt re-insertion.[8][10]
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly administer the dosing solution from the attached syringe.[8]
-
-
Needle Removal and Monitoring:
Visualizations
GLP-1R Signaling Pathway
Caption: GLP-1R signaling pathway enhanced by this compound.
Experimental Workflow for Oral Gavage
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
Preparing (S)-V-0219 Hydrochloride Solutions for In Vitro Experiments: Application Notes and Protocols
(S)-V-0219 hydrochloride is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] Its ability to enhance the signaling of the endogenous GLP-1 ligand makes it a valuable tool for research in areas such as type 2 diabetes and obesity.[4][5][6][7] These application notes provide detailed protocols for the preparation of this compound solutions for various in vitro experiments, along with a summary of its key biological activities.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₂₀H₂₅F₃N₄O₂ • HCl |
| Molecular Weight | 446.9 g/mol |
| Appearance | A solid |
| Solubility | Soluble in water. |
| Storage Conditions | Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][8] It is recommended to store in a sealed container, away from moisture.[3] |
Mechanism of Action: GLP-1R Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1R, a G-protein coupled receptor. It enhances the receptor's response to its natural ligand, GLP-1. This potentiation of GLP-1R signaling leads to downstream effects such as increased insulin secretion and improved glucose homeostasis.
Caption: GLP-1R signaling pathway modulation by (S)-V-0219 HCl.
In Vitro Activity
This compound has demonstrated significant activity in various cell-based assays.
| Assay | Cell Line | Key Findings | Reference |
| Calcium Flux | HEK cells expressing hGLP-1R | This compound (0.1 nM) potentiates calcium fluxes. | [1] |
| Insulin Secretion | EndoC-βH1 (human pancreatic cell line) | At 0.1 nM, it potentiates GLP-1 stimulated insulin secretion under high glucose conditions. | [1] |
| Insulin Secretion | INS-1E (rat insulinoma cells) | Potentiates GLP-1-induced insulin secretion. This effect is blocked by the GLP-1R antagonist exendin (9-39) amide. | [9] |
| cAMP Accumulation | HEK293 cells expressing human GLP-1R | V-0219 (0.001-1 nM) potentiates GLP-1-induced cAMP accumulation. | [9] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent, which can then be diluted to the desired working concentration for experiments.
Caption: Workflow for preparing (S)-V-0219 HCl stock solutions.
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][8]
Preparation of Working Solutions for Cell-Based Assays
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Protocol:
-
Thaw a single aliquot of the this compound stock solution.
-
Determine the final desired concentration of the compound for your experiment.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final working concentration.
-
Ensure thorough mixing at each dilution step.
-
Add the final working solution to your cell cultures as per your experimental design.
Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
In Vitro Experimental Workflow Example: Calcium Flux Assay
The following diagram illustrates a general workflow for a calcium flux assay to evaluate the activity of this compound.
Caption: General workflow for a calcium flux assay.
This protocol is based on the finding that this compound potentiates calcium fluxes in HEK cells stably expressing hGLP-1R.[1] Researchers should adapt the specific concentrations and incubation times based on their cell type and experimental goals.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound solutions for their in vitro studies to further investigate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for High-Throughput Screening of GLP-1R Modulators Featuring (S)-V-0219 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-V-0219 hydrochloride in high-throughput screening (HTS) campaigns aimed at identifying and characterizing glucagon-like peptide-1 receptor (GLP-1R) modulators.
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] The discovery of small-molecule positive allosteric modulators (PAMs) like this compound offers a promising therapeutic strategy, potentially providing advantages over peptide agonists, such as oral bioavailability.[2][3][4] this compound is a potent, orally active PAM of the GLP-1R that enhances the receptor's response to its endogenous ligand, GLP-1.[2][3] This document outlines the screening principles and provides detailed protocols for assays in which this compound can be used as a reference compound.
GLP-1R Signaling Pathways
Upon activation by an agonist, the GLP-1R initiates multiple downstream signaling cascades. The canonical pathway involves the coupling to Gαs, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to potentiation of glucose-stimulated insulin secretion. The GLP-1R can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca2+]i). Furthermore, receptor activation can trigger the recruitment of β-arrestin, leading to receptor internalization and desensitization, as well as initiating distinct signaling events.[5]
High-Throughput Screening Workflow for GLP-1R Modulators
A typical HTS campaign to identify GLP-1R modulators, such as PAMs, involves a primary screen to identify "hits" followed by secondary and tertiary assays for confirmation and characterization.
Quantitative Data for this compound
The following tables summarize the in vitro activity of this compound (referred to as compound 9 in the source) in key functional assays.[2][4]
Table 1: Potentiation of GLP-1-Induced cAMP Accumulation [2]
| Parameter | Value | Conditions |
| Maximal Potentiation | 42% higher than GLP-1 alone | 0.1 nM this compound |
| GLP-1 EC50 (alone) | 10.1 nM | HEK-293 cells expressing hGLP-1R |
| GLP-1 EC50 (+ 0.1 nM (S)-V-0219) | 7.7 nM | HEK-293 cells expressing hGLP-1R |
Table 2: Potentiation of GLP-1-Induced Insulin Secretion [2][4]
| Parameter | Value | Conditions |
| Fold Potentiation | 1.8-fold | 0.1 nM this compound |
| EC50 | 0.25 nM | INS-1 β-cells, high glucose |
| EC50 (+ 0.2 nM GLP-1) | 0.008 nM | INS-1 β-cells, high glucose |
Experimental Protocols
Primary High-Throughput Screening: Intracellular Calcium Mobilization Assay
This assay is designed to identify compounds that potentiate GLP-1-induced calcium mobilization in cells expressing the human GLP-1R.
Materials:
-
HEK-293 cells stably expressing human GLP-1R (hGLP-1R)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[7]
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
GLP-1 (7-36) amide
-
This compound (as a positive control)
-
Compound library
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling
Protocol:
-
Cell Plating: Seed HEK-293-hGLP-1R cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM probenecid in assay buffer.
-
Remove cell culture medium from the plates and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Add test compounds and this compound (positive control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature.[2]
-
-
Agonist Addition and Signal Detection:
-
Measure baseline fluorescence using the plate reader.
-
Add a sub-maximal concentration of GLP-1 (e.g., EC20 or EC25) to all wells.[2]
-
Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to controls (vehicle and maximal GLP-1 response).
-
Identify "hits" as compounds that significantly increase the GLP-1-induced calcium signal compared to GLP-1 alone.
-
Secondary Confirmatory Assay: cAMP Accumulation Assay
This assay confirms the activity of hits from the primary screen by measuring their ability to potentiate GLP-1-induced cAMP production.
Materials:
-
HEK-293 cells expressing hGLP-1R
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor)
-
GLP-1 (7-36) amide
-
This compound
-
Hit compounds from the primary screen
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)[8]
-
384-well white microplates
Protocol:
-
Cell Plating: Seed HEK-293-hGLP-1R cells into 384-well plates and incubate overnight.
-
Compound and Agonist Incubation:
-
Prepare serial dilutions of hit compounds and this compound.
-
Prepare a fixed, sub-maximal concentration of GLP-1.
-
Aspirate the culture medium and add stimulation buffer containing the test compounds and GLP-1.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement (e.g., add HTRF reagents and read the plate).
-
-
Data Analysis:
-
Generate dose-response curves for the potentiation of the GLP-1 response.
-
Calculate EC50 values for the potentiation effect.
-
Tertiary Assay: In Vitro Insulin Secretion
This assay assesses the ability of confirmed hits to potentiate glucose-stimulated insulin secretion in a physiologically relevant cell line.
Materials:
-
INS-1 or MIN6 pancreatic β-cell line
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, sodium pyruvate, and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
GLP-1 (7-36) amide
-
This compound and confirmed hit compounds
-
Insulin detection kit (e.g., ELISA or HTRF)
-
24- or 48-well plates
Protocol:
-
Cell Culture: Culture INS-1 cells to ~80% confluency in 24- or 48-well plates.
-
Pre-incubation:
-
Wash the cells with KRBH buffer containing low glucose.
-
Pre-incubate the cells in low-glucose KRBH buffer for 2 hours at 37°C to allow insulin levels to return to baseline.
-
-
Stimulation:
-
Replace the pre-incubation buffer with KRBH buffer containing high glucose, a fixed concentration of GLP-1, and varying concentrations of the test compound or this compound.
-
Include appropriate controls (low glucose, high glucose alone, high glucose + GLP-1).
-
Incubate for 2 hours at 37°C.
-
-
Supernatant Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin detection kit.
-
-
Data Analysis:
-
Normalize insulin secretion to the amount of total protein or DNA in each well.
-
Determine the fold-potentiation of GLP-1-stimulated insulin secretion by the test compounds.
-
Generate dose-response curves and calculate EC50 values.
-
References
- 1. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. benchchem.com [benchchem.com]
Application of (S)-V-0219 Hydrochloride in Food Intake Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 hydrochloride, an enantiomer of V-0219, is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] GLP-1R agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity, primarily due to their ability to enhance glucose-dependent insulin secretion and reduce food intake.[3] this compound offers a promising therapeutic approach by enhancing the signaling of the endogenous GLP-1, potentially leading to a more physiological and sustained therapeutic effect.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical food intake studies.
Mechanism of Action
This compound acts as a positive allosteric modulator at the GLP-1R. This means it binds to a site on the receptor distinct from the orthosteric site where the native ligand, GLP-1, binds. By doing so, it potentiates the receptor's response to GLP-1, leading to enhanced downstream signaling cascades.[1][2] This potentiation results in increased insulin secretion in a glucose-dependent manner and a reduction in food intake.[2][4] The activity of (S)-V-0219 is dependent on the presence of the GLP-1R, as its effects are absent in GLP-1R knockout mice.[2]
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound on food intake and glucose metabolism.
Table 1: Effect of this compound on Food Intake in Fasted Male Wistar Rats
| Dosage (µg/kg, i.c.v.) | Administration Route | Animal Model | Key Findings | Reference |
| 0.1, 0.5, and 5 | Intracerebroventricular (i.c.v.) | 12-h fasted male Wistar rats | Dose-dependent decrease in food intake, with the effect of the 5 µg/kg dose lasting up to 2 hours. | [2] |
Table 2: Effect of this compound on Glucose Handling
| Dosage (mg/kg) | Administration Route | Animal Model | Key Findings | Reference |
| 0.04 and 0.2 | Intraperitoneal (i.p.) | Normal male Wistar rats | Improved glucose handling after a 2 g/kg glucose injection. | [2] |
| 0.4 | Intragastric (i.g.) | Fatty diabetic Zucker rats | Orally active, improving glucose handling after a 2 g/kg glucose injection. | [2] |
Signaling Pathway
This compound enhances the signaling of the GLP-1 receptor upon binding of its endogenous ligand, GLP-1. This leads to the activation of downstream pathways that regulate insulin secretion and appetite.
Caption: GLP-1R signaling enhanced by this compound.
Experimental Protocols
The following are detailed protocols for conducting food intake and glucose tolerance studies with this compound based on published research and standard laboratory procedures.
Protocol 1: Intracerebroventricular (i.c.v.) Administration for Food Intake Study in Rats
Objective: To assess the effect of centrally administered this compound on food intake.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) for injection
-
Male Wistar rats (adult, age- and weight-matched)
-
Stereotaxic apparatus for cannulation
-
Guide cannulas and dummy cannulas
-
Injection cannulas
-
Microinfusion pump
-
Standard rat chow
-
Metabolic cages with food intake monitoring systems (manual or automated)
Procedure:
-
Surgical Cannulation:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant a guide cannula into the lateral cerebral ventricle.
-
Allow a recovery period of at least one week.
-
-
Drug Preparation:
-
Dissolve this compound in sterile aCSF to achieve the desired concentrations (e.g., for doses of 0.1, 0.5, and 5 µg/kg in a 5 µL injection volume).
-
Prepare a vehicle control of sterile aCSF.
-
-
Experimental Procedure:
-
Fast rats for 12 hours overnight with free access to water.
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the injection cannula connected to the microinfusion pump.
-
Infuse 5 µL of the test solution or vehicle over a 1-minute period.
-
Replace the dummy cannula.
-
Return the rat to its home cage with a pre-weighed amount of food.
-
Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection.
-
Protocol 2: Intraperitoneal (i.p.) Glucose Tolerance Test (IPGTT) in Rats
Objective: To evaluate the effect of this compound on glucose disposal.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution of DMSO, PEG300, Tween-80, and saline)
-
Male Wistar rats (adult, age- and weight-matched)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Syringes and needles for i.p. injection
Procedure:
-
Drug and Glucose Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle to deliver doses of 0.04 and 0.2 mg/kg.
-
Prepare a 20% glucose solution for a 2 g/kg dose.
-
-
Experimental Procedure:
-
Fast rats for 12 hours overnight with free access to water.
-
Record the baseline blood glucose level from a tail snip.
-
Administer this compound or vehicle via i.p. injection.
-
After a set pre-treatment time (e.g., 30 minutes), administer the 2 g/kg glucose solution via i.p. injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Protocol 3: Oral Gavage (i.g.) Administration for Glucose Tolerance in Diabetic Rats
Objective: To assess the oral efficacy of this compound on glucose handling in a diabetic model.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, or a suspension in 0.5% carboxymethylcellulose)
-
Fatty diabetic Zucker rats (or other suitable diabetic model)
-
Oral gavage needles
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
Procedure:
-
Drug and Glucose Preparation:
-
Prepare a formulation of this compound for oral gavage to deliver a dose of 0.4 mg/kg.
-
Prepare a 20% glucose solution for a 2 g/kg dose.
-
-
Experimental Procedure:
-
Fast rats for 12 hours overnight with free access to water.
-
Record the baseline blood glucose level.
-
Administer this compound or vehicle by oral gavage.
-
After a pre-determined time (e.g., 60 minutes), administer the 2 g/kg glucose solution via i.p. injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Probing GLP-1R Signaling Bias with (S)-V-0219 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary therapeutic target for type 2 diabetes and obesity.[1] Its activation by endogenous ligands like GLP-1 triggers a cascade of intracellular signaling events, primarily through Gαs-mediated cyclic AMP (cAMP) production, which is crucial for glucose-dependent insulin secretion.[2][3][4] However, the GLP-1R can also signal through other pathways, including β-arrestin recruitment and extracellular signal-regulated kinase (ERK) phosphorylation.[1][5] Ligands that preferentially activate one signaling pathway over another are termed "biased agonists" and offer the potential for more targeted therapeutics with improved efficacy and reduced side effects.[1]
(S)-V-0219 hydrochloride is the (S)-enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the GLP-1R.[6][7] As a PAM, this compound does not activate the receptor on its own but enhances the signaling of the endogenous ligand. Allosteric modulators can induce signaling bias, making this compound a valuable tool to investigate the nuanced signaling dynamics of the GLP-1R.[8] This document provides detailed application notes and protocols for utilizing this compound to study GLP-1R signaling bias.
Application Notes
This compound can be employed to investigate the biased signaling of the GLP-1R by quantifying its modulatory effects on distinct downstream pathways in the presence of an orthosteric agonist like GLP-1. The primary signaling pathways to assess for GLP-1R bias are G-protein-mediated signaling (typically measured by cAMP production) and β-arrestin-mediated signaling. Additionally, ERK1/2 phosphorylation can be evaluated as it can be activated by both G-protein-dependent and β-arrestin-dependent pathways.
Key Characteristics of this compound:
-
Mechanism of Action: Positive Allosteric Modulator (PAM) of the GLP-1R.[6]
-
Reported In Vitro Activity:
-
Reported In Vivo Activity:
Data Presentation
The following tables summarize the reported quantitative data for V-0219 (the racemate of which (S)-V-0219 is an enantiomer) and provide a template for presenting data from signaling bias studies.
Table 1: Effect of V-0219 on GLP-1-Induced cAMP Production in INS-1 β-cells
| Compound | Concentration | GLP-1 Concentration | Potentiation of GLP-1 Effect |
| V-0219 | 10 µM | 10 nM | >30% |
Data extracted from Decara et al., 2022.[3]
Table 2: Effect of this compound on Calcium Flux in HEK-hGLP-1R Cells
| Compound | EC50 |
| This compound | 10 nM |
| GLP-1 | 45 nM |
Data extracted from Decara et al., 2022.[8]
Table 3: Template for Quantifying Signaling Bias of this compound
| Signaling Pathway | Readout | Orthosteric Agonist (e.g., GLP-1) | (S)-V-0219 HCl + Orthosteric Agonist | Potency (EC50/IC50) | Efficacy (Emax) | Bias Factor |
| G-Protein | cAMP Production | |||||
| β-Arrestin | β-Arrestin 2 Recruitment | |||||
| MAPK | ERK1/2 Phosphorylation |
This table should be populated with experimental data to calculate the bias factor, which quantifies the preference of a ligand for one pathway over another.
Experimental Protocols
To fully characterize the signaling bias of this compound, it is essential to perform assays that measure its effect on G-protein signaling, β-arrestin recruitment, and ERK phosphorylation. Below are detailed protocols for these key experiments.
cAMP Production Assay (HTRF-based)
This protocol is adapted from the Cisbio cAMP dynamic 2 HTRF assay kit and is suitable for measuring cAMP levels in response to GLP-1R activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1R
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., PBS with 1 mM IBMX)
-
This compound
-
GLP-1 (7-36) amide
-
Cisbio cAMP Dynamic 2 HTRF Assay Kit (or similar)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GLP-1R expressing cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 300,000 cells/mL).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and GLP-1 in assay buffer.
-
For potentiation experiments, prepare a fixed concentration of GLP-1 (e.g., EC20) and serial dilutions of this compound.
-
Add 2.5 µL of the compound dilutions to the wells containing cells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol (cAMP-d2 and anti-cAMP-cryptate).
-
Add 5 µL of the cAMP-d2 reagent to each well.
-
Add 5 µL of the anti-cAMP-cryptate reagent to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine cAMP concentrations from a standard curve.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This protocol is based on the DiscoverX PathHunter β-Arrestin assay system.
Materials:
-
PathHunter CHO-K1 GLP1R β-Arrestin-1 cell line (or similar)
-
PathHunter Cell Plating Reagent
-
This compound
-
GLP-1 (7-36) amide
-
PathHunter Detection Reagents
-
384-well white, solid-bottom microplates
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Thaw and resuspend the PathHunter cells in the provided cell plating reagent at a concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and GLP-1 in the appropriate assay buffer.
-
For potentiation experiments, prepare a fixed concentration of GLP-1 and serial dilutions of this compound.
-
Add 5 µL of the compound dilutions to the wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter detection reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescence on a plate reader.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a general method for assessing ERK1/2 phosphorylation via Western blot.
Materials:
-
Cells expressing GLP-1R (e.g., MIN6 or transfected HEK293)
-
Serum-free cell culture medium
-
This compound
-
GLP-1 (7-36) amide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment.
-
Treat cells with this compound and/or GLP-1 for various time points (e.g., 5, 10, 20 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: GLP-1R Signaling Pathways.
Caption: Experimental Workflow for Signaling Bias.
Caption: Concept of Signaling Bias.
References
- 1. GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Testing (S)-V-0219 Hydrochloride Efficacy
Introduction
(S)-V-0219 hydrochloride is the (S)-enantiomer of V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1.[1][3] This compound has shown potential in preclinical studies for the treatment of obesity-associated diabetes, often termed "diabesity," by improving glucose handling and reducing food intake.[3][4][5][6][7] The following application notes and protocols provide a comprehensive framework for evaluating the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action
This compound allosterically modulates the GLP-1R, a Class B G-protein coupled receptor (GPCR), to potentiate the downstream signaling cascade initiated by GLP-1.[3][6][8] Upon activation, GLP-1R predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion from pancreatic β-cells.[2][3][6]
I. Experimental Workflow
The following diagram outlines the general experimental workflow for characterizing the efficacy of this compound, from initial in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for this compound efficacy testing.
II. In Vitro Efficacy Protocols
A. Protocol 1: GLP-1R Target Engagement and Downstream Signaling
This protocol aims to confirm that this compound potentiates GLP-1R signaling in a cellular context.
1. Objective: To measure the effect of this compound on GLP-1-induced cyclic AMP (cAMP) production in cells expressing the human GLP-1R.
2. Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R)
-
This compound
-
GLP-1 (7-36) amide
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
384-well white assay plates
-
Cell culture reagents
3. Methodology:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed, sub-maximal concentration of GLP-1 (e.g., EC20 concentration, predetermined).
-
Treatment:
-
Remove cell culture medium and add assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the fixed concentration of GLP-1 to the appropriate wells. Include control wells with GLP-1 alone and vehicle.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value.
Data Presentation: Table 1. Potentiation of GLP-1-Induced cAMP Production
| Treatment Group | GLP-1 Concentration | (S)-V-0219 HCl EC50 (nM) | Max cAMP Fold Increase (over GLP-1 alone) |
| (S)-V-0219 HCl + GLP-1 | EC20 | [Calculated Value] | [Calculated Value] |
| GLP-1 alone | EC20 | N/A | 1.0 |
| Vehicle | 0 | N/A | [Baseline Value] |
B. Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the functional consequence of GLP-1R potentiation on insulin secretion from pancreatic β-cells.
1. Objective: To evaluate the ability of this compound to enhance GLP-1-mediated insulin secretion in a human pancreatic β-cell line under high glucose conditions.
2. Materials:
-
EndoC-βH1 human pancreatic cell line
-
This compound
-
GLP-1 (7-36) amide
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Human insulin ELISA kit
-
96-well plates
-
Cell culture reagents
3. Methodology:
-
Cell Seeding: Seed EndoC-βH1 cells into 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Gently wash the cells with KRBB containing 2.8 mM glucose and pre-incubate for 2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Treatment:
-
Replace the pre-incubation buffer with fresh KRBB containing either 2.8 mM (basal glucose) or 16.7 mM (high glucose) glucose.
-
Add varying concentrations of this compound with and without a fixed concentration of GLP-1.
-
Include controls for basal, high glucose, GLP-1 alone, and vehicle.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Supernatant Collection: Collect the supernatant from each well to measure secreted insulin.
-
Insulin Measurement: Quantify insulin concentration in the supernatant using a human insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the total protein content of the cells in each well.
Data Presentation: Table 2. Effect on Glucose-Stimulated Insulin Secretion
| Glucose (mM) | GLP-1 (nM) | (S)-V-0219 HCl (nM) | Insulin Secretion (ng/mg protein) | Fold Increase (vs. High Glucose) |
| 2.8 | 0 | 0 | [Value] | N/A |
| 16.7 | 0 | 0 | [Value] | 1.0 |
| 16.7 | 10 | 0 | [Value] | [Value] |
| 16.7 | 10 | 1 | [Value] | [Value] |
| 16.7 | 10 | 10 | [Value] | [Value] |
| 16.7 | 10 | 100 | [Value] | [Value] |
III. In Vivo Efficacy Protocols
A. Protocol 3: Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of this compound on glucose homeostasis in a diabetic animal model.
1. Objective: To assess the impact of acute oral administration of this compound on glucose tolerance in a model of type 2 diabetes, such as the db/db mouse or Zucker diabetic fatty (ZDF) rat.
2. Materials:
-
Diabetic animal model (e.g., 8-10 week old male db/db mice)
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., EDTA-coated tubes for plasma)
3. Methodology:
-
Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t= -30 min) from a tail snip.
-
Compound Administration: Administer this compound (e.g., 0.1, 0.4, 1 mg/kg) or vehicle via oral gavage.
-
Glucose Challenge: At t=0 min, administer a 2 g/kg glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion.
Data Presentation: Table 3. Oral Glucose Tolerance Test Results
| Treatment Group (oral) | Dose (mg/kg) | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction in AUC (vs. Vehicle) |
| Vehicle | N/A | [Value] | 0 |
| (S)-V-0219 HCl | 0.1 | [Value] | [Value] |
| (S)-V-0219 HCl | 0.4 | [Value] | [Value] |
| (S)-V-0219 HCl | 1.0 | [Value] | [Value] |
B. Protocol 4: Food Intake and Body Weight Study
This protocol assesses the effect of this compound on appetite and body weight.
1. Objective: To determine the effect of sub-chronic administration of this compound on daily food intake and body weight change in diet-induced obese (DIO) mice.
2. Materials:
-
Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)
-
This compound formulated for daily oral administration
-
Vehicle control
-
Metabolic cages for food and water intake monitoring
-
Analytical balance for body weight measurement
3. Methodology:
-
Acclimatization: Acclimatize DIO mice to individual housing or metabolic cages.
-
Baseline Measurements: Record baseline daily food intake and body weight for 3-5 days.
-
Randomization: Randomize animals into treatment groups based on body weight.
-
Treatment: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle daily via oral gavage for 14-28 days.
-
Monitoring: Measure body weight and food intake daily at the same time each day.
-
Data Analysis: Plot the change in body weight and cumulative food intake over the treatment period.
Data Presentation: Table 4. Food Intake and Body Weight Study
| Treatment Group (oral, daily) | Dose (mg/kg) | Cumulative Food Intake (g, Day 14) | Body Weight Change (g, Day 14) | % Body Weight Loss (vs. Vehicle) |
| Vehicle | N/A | [Value] | [Value] | 0 |
| (S)-V-0219 HCl | 1 | [Value] | [Value] | [Value] |
| (S)-V-0219 HCl | 3 | [Value] | [Value] | [Value] |
| (S)-V-0219 HCl | 10 | [Value] | [Value] | [Value] |
IV. Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of the GLP-1 receptor and the proposed point of intervention for this compound.
Caption: GLP-1R signaling pathway and (S)-V-0219 HCl modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. caymanchem.com [caymanchem.com]
- 9. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
Troubleshooting & Optimization
Troubleshooting (S)-V-0219 hydrochloride solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-V-0219 hydrochloride. The information provided is designed to address common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound directly in my aqueous buffer (e.g., PBS, Tris). What is the recommended starting approach?
A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited aqueous solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous buffer to the final desired concentration.
Q2: After diluting my DMSO stock solution of this compound into my aqueous buffer, I observe precipitation. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound is less soluble in the final aqueous environment compared to the concentrated DMSO stock. To prevent this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Use a co-solvent: Incorporating a co-solvent like polyethylene glycol 300 (PEG300) and a surfactant such as Tween-80 in your final solution can improve solubility.
-
Employ a solubilizing agent: Using a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of the compound.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many sensitive assays requiring concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific experimental setup.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gently warming the solution (e.g., to 37°C) can aid in the dissolution of many compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in aqueous buffers.
Problem: Precipitate forms upon dilution of the DMSO stock solution into an aqueous buffer.
Solution 1: Optimize the Dilution Technique
-
Rapid Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent the compound from precipitating out of solution.
-
Stepwise Dilution: Instead of a single dilution, perform a series of dilutions. For example, dilute the DMSO stock into a small volume of buffer first, and then add this intermediate solution to the final volume of the buffer.
Solution 2: Incorporate Co-solvents and Surfactants
For challenging situations where simple dilution is insufficient, a formulation containing co-solvents and surfactants can be effective.
-
Protocol: A common formulation involves a mixture of DMSO, PEG300, and Tween-80. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer (e.g., saline).
-
Procedure: First, dissolve the this compound in DMSO. Then, add the PEG300 and mix thoroughly. Next, add the Tween-80 and mix again. Finally, add the aqueous buffer to the desired final volume.
Solution 3: Utilize a Solubilizing Agent (Cyclodextrin)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
-
Protocol: Prepare a solution of a suitable cyclodextrin, such as SBE-β-CD, in your aqueous buffer (e.g., 20% w/v SBE-β-CD in saline).
-
Procedure: Prepare a concentrated stock of this compound in DMSO. Then, add the DMSO stock to the SBE-β-CD solution while vortexing.
Quantitative Data Summary
Due to the limited publicly available solubility data for this compound in various buffers, the following table provides a hypothetical representation of solubility data. Researchers should determine the precise solubility in their specific buffer systems.
| Solvent/Buffer System | This compound Solubility (mg/mL) | Notes |
| Water | Soluble[1] | Specific concentration not provided. |
| DMSO | ≥ 25 | A suitable solvent for preparing concentrated stock solutions. |
| 10% DMSO / 90% Saline | < 0.5 | Precipitation may occur at higher concentrations. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | A stable formulation for in vivo and in vitro use.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | Cyclodextrin enhances aqueous solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution using Co-solvents
This protocol is adapted from an in vivo dissolution method.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline (or your desired aqueous buffer) to the mixture to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
Protocol 3: Preparation of a Working Solution using SBE-β-CD
This protocol is also adapted from an in vivo dissolution method.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline (or your desired aqueous buffer).
-
In a separate tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution while vortexing. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Hypothetical signaling pathway for a GLP-1R positive allosteric modulator (PAM).
References
Technical Support Center: Optimizing (S)-V-0219 Hydrochloride Concentration for Calcium Flux Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-V-0219 hydrochloride in calcium flux assays. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-enantiomer of V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, GLP-1. This potentiation leads to downstream signaling events, including an increase in intracellular calcium.
Q2: Why is a calcium flux assay a suitable method for studying this compound activity?
The GLP-1R is a G protein-coupled receptor (GPCR) that, upon activation, can lead to an increase in intracellular calcium levels.[2] Calcium flux assays are fluorescence-based methods that measure these changes in intracellular calcium concentration, providing a functional readout of receptor activation.[3] Since this compound potentiates GLP-1R signaling, a calcium flux assay is a direct and effective method to quantify its modulatory effects.
Q3: What cell lines are recommended for this assay?
HEK293 cells stably expressing the human GLP-1R (hGLP-1R) are a commonly used and recommended cell line for studying the effects of this compound on calcium flux.[1]
Q4: What is a typical effective concentration of this compound to observe potentiation of calcium flux?
A concentration of 0.1 nM this compound has been shown to potentiate calcium fluxes in HEK cells stably expressing hGLP-1R.[1] For determining a full dose-response curve, a range of concentrations from picomolar to micromolar should be tested. The reported EC50 for both (S)- and (R)-enantiomers in activating calcium fluxes is 10 nM.[4]
Experimental Protocols
Detailed Protocol for Calcium Flux Assay Using this compound in HEK293-hGLP-1R Cells
This protocol is designed for a 96-well plate format and utilizes a fluorescent calcium indicator like Fluo-8.
Materials:
-
HEK293 cells stably expressing hGLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
GLP-1 (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-hGLP-1R cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare the GLP-1 agonist solution at a concentration that elicits a submaximal response (e.g., EC20) to observe potentiation.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. For Fluo-8 AM, a typical final concentration is 2-4 µM in assay buffer.
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
After incubation, gently remove the dye loading solution.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. For control wells, add assay buffer alone.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the GLP-1 agonist solution into the wells and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Data can be analyzed by measuring the peak fluorescence response or the area under the curve. The potentiation by this compound can be quantified by comparing the response in the presence and absence of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Incomplete removal of dye loading solution.- Autofluorescence from compounds or media.- Cells are unhealthy or dying. | - Ensure thorough but gentle washing after dye loading.- Use phenol red-free media for the assay.- Check cell viability and morphology. |
| Low or no signal | - Low expression of GLP-1R.- Inactive agonist or PAM.- Suboptimal dye loading.- Incorrect instrument settings. | - Verify GLP-1R expression in the cell line.- Use freshly prepared agonist and PAM solutions.- Optimize dye concentration and incubation time.- Check filter sets and gain settings on the plate reader. |
| High well-to-well variability | - Uneven cell seeding.- Inconsistent pipetting.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Apparent agonist activity of this compound alone | - At high concentrations, some PAMs can exhibit agonist-like activity, especially in over-expression systems. | - Test a wide range of this compound concentrations to distinguish between potentiation and direct activation.- Confirm that the effect is mediated by GLP-1R using a specific antagonist. |
| Receptor Desensitization | - Prolonged exposure to high concentrations of agonist or PAM can lead to receptor desensitization. | - Minimize the pre-incubation time with this compound.- Use the lowest effective concentration of the GLP-1 agonist to observe potentiation. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| This compound Potentiating Concentration | 0.1 nM | HEK293-hGLP-1R | [1] |
| This compound EC50 (Calcium Flux) | 10 nM | HEK293-hGLP-1R | [4] |
| (R)-V-0219 hydrochloride EC50 (Calcium Flux) | 10 nM | HEK293-hGLP-1R | [4] |
| Assay Parameter | Recommended Range/Value |
| Cell Seeding Density (96-well plate) | 40,000 - 50,000 cells/well |
| Fluo-8 AM Concentration | 2 - 4 µM |
| Dye Loading Incubation Time | 45 - 60 minutes |
| This compound Pre-incubation Time | 10 - 15 minutes |
Visualizations
Caption: GLP-1R signaling pathway leading to calcium release.
Caption: Experimental workflow for the calcium flux assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening [mdpi.com]
- 4. Beyond Glycemic Control: GLP-1 Receptor Agonists and Their Impact on Calcium Homeostasis in Real-World Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues in GLP-1R PAM cell-based assays and solutions
Welcome to the technical support center for Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) cell-based assays. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during GLP-1R PAM cell-based assays.
cAMP Assays (e.g., HTRF, Luminescence)
Question 1: Why is my cAMP signal weak or absent after stimulation with a GLP-1R agonist and PAM?
Answer: A low or absent cAMP signal can stem from several factors related to the cells, reagents, or overall assay protocol. Here are potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Low GLP-1R Expression | Confirm receptor expression in your cell line using methods like qPCR, Western blot, or flow cytometry. Consider using a cell line with high endogenous expression or a stably transfected cell line.[1] |
| cAMP Degradation | Incorporate a phosphodiesterase (PDE) inhibitor, such as IBMX (typically at 100-500 µM), into your assay buffer to prevent the breakdown of cAMP.[1] |
| Suboptimal Cell Density | Optimize cell seeding density. Too few cells will produce an insufficient signal, while over-confluency can lead to desensitization or altered receptor expression. |
| Inactive Agonist or PAM | Ensure the proper storage and handling of your GLP-1R agonist and PAM. Prepare fresh dilutions for each experiment to avoid degradation.[1] |
| Assay Kit Component Issues | Verify the expiration dates and proper storage conditions of all assay kit components.[1] |
| Insufficient Incubation Time | Optimize the stimulation time with the agonist and PAM. A typical incubation time is 30 minutes at 37°C.[2] |
Question 2: My cAMP assay shows high background signal. What are the likely causes and how can I reduce it?
Answer: High background can mask the specific signal from your test compounds. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Solutions |
| Serum Interference | Serum contains factors that can stimulate or inhibit adenylyl cyclase. It is advisable to serum-starve the cells for a few hours or overnight before the assay.[1] |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal GLP-1R activity. Ensure you are using an appropriate parental cell line as a negative control to determine the baseline. |
| Cell Stress | Over-trypsinization, harsh handling, or contamination can lead to non-specific signaling. Ensure gentle cell handling and maintain aseptic techniques. |
| Reagent Autofluorescence/Chemiluminescence | Test your PAM compound alone in the assay buffer without cells to check for intrinsic signal generation. |
Calcium Flux Assays (e.g., FLIPR)
Question 3: I am observing a low signal-to-noise ratio in my calcium flux assay. How can I improve it?
Answer: A poor signal-to-noise ratio can make it difficult to discern true hits. Consider the following:
| Potential Cause | Recommended Solutions |
| Inefficient Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure the use of probenecid (if using CHO cells) to prevent dye extrusion.[3] |
| Low Receptor-Gq Coupling | GLP-1R primarily couples to Gs. To enable a robust calcium signal, co-express a promiscuous G-protein like Gα15/16 or use a cell line endogenously expressing Gq-coupled pathways. |
| Suboptimal Agonist Concentration | For PAM screening, use an EC20-EC50 concentration of the orthosteric agonist to ensure the assay window is sensitive to potentiation.[4] |
| Cell Health and Adhesion | Ensure cells are healthy and well-adhered to the plate. Use of poly-D-lysine coated plates can improve adhesion for some cell lines.[3] |
| Dispense Speed and Height | Inconsistent or improper liquid addition can cause cell detachment or variable responses. Optimize the dispense speed and tip height on your liquid handling instrument.[3] |
Question 4: My calcium flux assay has a high and variable baseline. What could be the cause?
Answer: A high baseline can be caused by several factors affecting intracellular calcium levels prior to stimulation.
| Potential Cause | Recommended Solutions |
| Cellular Stress | Mechanical stress during plating or washing can elevate basal calcium. Handle cells gently and allow them to rest after plating. |
| Inconsistent Dye Loading | Ensure homogenous dye loading across the plate. Incomplete removal of extracellular dye can also contribute to high background. |
| Buffer Composition | Use a buffer with a physiological calcium concentration. Fluctuations in extracellular calcium can affect the baseline. |
| Light Exposure | Protect fluorescent dyes from excessive light exposure to prevent photobleaching and increased background. |
β-Arrestin Recruitment Assays (e.g., PathHunter)
Question 5: I am not observing a significant signal in my β-arrestin recruitment assay. What should I troubleshoot?
Answer: A weak or absent signal in a β-arrestin assay can be due to several factors.
| Potential Cause | Recommended Solutions |
| Low Receptor or β-arrestin Expression | Confirm the expression levels of both the tagged GLP-1R and the β-arrestin fusion protein in your cell line.[5] |
| Incorrect Cell Density | Optimize the cell density per well. Both too low and too high cell numbers can result in a poor signal. It is recommended to test a range of cell densities (e.g., 25k, 50k, 100k, 200k cells/well).[5] |
| Transient vs. Sustained Interaction | The interaction between GLP-1R and β-arrestin can be transient (Class A) or stable (Class B). Optimize the incubation time to capture the peak interaction.[6] |
| Suboptimal Agonist Concentration | Use a saturating concentration of the orthosteric agonist to induce maximal β-arrestin recruitment when characterizing a PAM. |
| Assay Reagent Issues | Ensure the detection reagents are prepared correctly and are not expired. |
Question 6: The results of my β-arrestin assay are highly variable. How can I improve reproducibility?
Answer: High variability can obscure real effects. Here are some tips to improve consistency:
| Potential Cause | Recommended Solutions |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer. |
| Incomplete Mixing of Reagents | Ensure thorough but gentle mixing of detection reagents. Avoid vigorous shaking that could dislodge cells. |
| Cell Passage Number | Use cells with a consistent and low passage number, as receptor expression and signaling can change over time in culture. |
Experimental Protocols
Protocol 1: GLP-1R PAM cAMP Accumulation Assay (HTRF)
This protocol is adapted for a 384-well plate format using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GLP-1R.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.
-
PDE inhibitor: IBMX.
-
Orthosteric agonist (e.g., GLP-1).
-
Test PAM compounds.
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Gs Dynamic 2 kit).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in serum-free medium to a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of your PAM compounds in assay buffer.
-
Prepare the orthosteric agonist at a concentration that gives 20-50% of its maximal response (EC20-EC50).
-
Add a PDE inhibitor (e.g., 500 µM IBMX) to both the PAM and agonist solutions.
-
-
Cell Stimulation:
-
Add 10 µL of the PAM compound dilution to the appropriate wells.
-
Immediately add 10 µL of the orthosteric agonist solution.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol.
-
Add 10 µL of the HTRF d2-cAMP analog solution to each well.
-
Add 10 µL of the HTRF anti-cAMP antibody-cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the PAM concentration.
-
Protocol 2: GLP-1R PAM Calcium Flux Assay (FLIPR)
This protocol is for a 384-well plate format using a FLIPR instrument.
Materials:
-
CHO-K1 cells stably co-expressing human GLP-1R and a promiscuous G-protein (e.g., Gα15).
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Calcium-sensitive dye kit (e.g., Fluo-4 NW).
-
Orthosteric agonist (e.g., GLP-1).
-
Test PAM compounds.
-
Black-walled, clear-bottom 384-well plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating:
-
Plate 15,000 cells per well in 25 µL of growth medium in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add 25 µL of the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
-
Compound Preparation:
-
Prepare 5X final concentration serial dilutions of your PAM compounds in assay buffer.
-
Prepare a 5X final concentration of the orthosteric agonist at its EC20-EC50.
-
-
Data Acquisition (FLIPR):
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to add 10 µL of the PAM compound dilution and continue reading for 60-120 seconds.
-
Program a second addition of 12.5 µL of the orthosteric agonist and continue reading for another 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal after each addition.
-
Normalize the data to a vehicle control and plot the potentiation effect against the PAM concentration.
-
Protocol 3: GLP-1R PAM β-Arrestin Recruitment Assay (PathHunter)
This protocol is for a 384-well plate format using the DiscoverX PathHunter β-arrestin assay.
Materials:
-
PathHunter cell line co-expressing GLP-1R-ProLink and β-arrestin-Enzyme Acceptor.
-
AssayComplete™ Cell Plating Reagent.
-
Orthosteric agonist (e.g., Exendin-4).[7]
-
Test PAM compounds.
-
PathHunter Detection Reagents.
-
White, solid-bottom 384-well plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Resuspend cells in AssayComplete™ Cell Plating Reagent at a concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of your PAM compounds in assay buffer.
-
Prepare the orthosteric agonist at a concentration that gives 80% of its maximal response (EC80).
-
-
Cell Stimulation:
-
Add 5 µL of the PAM compound dilution to the appropriate wells.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
Add 5 µL of the EC80 orthosteric agonist solution.
-
Incubate for 90-180 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter detection reagent solution according to the manufacturer's protocol.
-
Add 15 µL of the detection reagent solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Normalize the data to a vehicle control and plot the potentiation effect against the PAM concentration.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
How to avoid precipitation of (S)-V-0219 hydrochloride in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (S)-V-0219 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: How can I avoid the precipitation of this compound in Phosphate-Buffered Saline (PBS)?
Precipitation of this compound in standard PBS (pH ~7.4) is a common issue. This is likely due to the conversion of the more soluble hydrochloride salt to its less soluble free base form at a neutral pH. Like many hydrochloride salts of weakly basic compounds, the solubility of (S)-V-0219 is pH-dependent. At acidic pH, the molecule is protonated and readily soluble in aqueous solutions. As the pH increases towards the compound's pKa, the equilibrium shifts towards the unprotonated, less soluble form, leading to precipitation.
To avoid this, consider the following strategies:
-
pH Adjustment: Use a PBS buffer with a lower pH. The optimal pH will be below the pKa of (S)-V-0219. While the exact pKa is not publicly available, preparing PBS at a pH of 6.0-6.5 may improve solubility. It is recommended to perform a small-scale test to determine the ideal pH for your experimental concentration.
-
Use of Co-solvents: For in vitro assays, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous buffer immediately before use is a common practice.[1][2][3] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Alternative Buffers: Consider using alternative buffers such as a citrate buffer at a lower pH (e.g., pH 4-5) if your experimental design allows.[1]
Troubleshooting Guide
Issue: I observed a precipitate after dissolving this compound directly in PBS.
-
Probable Cause: The neutral pH of standard PBS (~7.4) is likely causing the conversion of the soluble hydrochloride salt to its insoluble free base.
-
Solutions:
-
pH Modification of PBS: Prepare a modified PBS with a lower pH. Start with a pH of 6.5 and adjust downwards if precipitation still occurs.
-
Stock Solution in Organic Solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2][3] This stock can then be serially diluted in your aqueous buffer to the final desired concentration immediately prior to the experiment. This method minimizes the time the compound is in a solution that may promote precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of compounds in aqueous solutions.[4]
-
Issue: My stock solution in DMSO precipitates upon dilution in PBS.
-
Probable Cause: The concentration of this compound in the final PBS solution may still be above its solubility limit at that pH, even with the presence of a small amount of DMSO.
-
Solutions:
-
Increase the percentage of DMSO: If your experiment can tolerate a higher concentration of DMSO, you can try increasing it. However, be mindful of the potential effects of DMSO on your cells or assay.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Lower the Final Concentration: It may be necessary to work at a lower final concentration of this compound in your experiment.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of (S)-V-0219
This table illustrates the expected trend in the solubility of a weakly basic hydrochloride salt like (S)-V-0219. Actual values would need to be determined experimentally.
| Buffer pH | Expected Solubility | Rationale |
| 4.0 | High | The compound is predominantly in its protonated, highly soluble salt form. |
| 6.0 | Moderate | As the pH approaches the pKa, a mixture of the salt and free base exists. |
| 7.4 | Low | At neutral pH, the equilibrium shifts towards the less soluble free base, leading to potential precipitation. |
| 8.0 | Very Low | The compound is primarily in its unprotonated, poorly soluble free base form. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a pH-Adjusted Buffer
-
Prepare a modified PBS buffer: Start with a standard PBS formulation, but before adjusting the final volume, lower the pH to 6.0 using 1M HCl.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolution: Gradually add the pH-adjusted PBS to the powder while vortexing or sonicating until the compound is fully dissolved.
-
Final pH check: After dissolution, re-check the pH of the solution and adjust if necessary.
-
Sterilization: If required for your experiment, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Preparation of this compound Solution using a DMSO Stock
-
Prepare a stock solution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[2][3] Ensure the compound is completely dissolved. This stock solution can typically be stored at -20°C or -80°C.
-
Prepare the working solution: Immediately before your experiment, dilute the DMSO stock solution into your PBS buffer (pH 7.4) to the desired final concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).
Visualizations
Caption: Troubleshooting workflow for (S)-V-0219 HCl precipitation.
References
Off-target effects of (S)-V-0219 hydrochloride to consider in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving (S)-V-0219 hydrochloride, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the (S)-enantiomer of V-0219, which acts as a positive allosteric modulator (PAM) of the GLP-1 receptor.[1][2][3][4] This means it binds to a site on the GLP-1R distinct from the orthosteric site where the native ligand (GLP-1) binds. By doing so, it potentiates the receptor's response to GLP-1, leading to enhanced downstream signaling, such as increased insulin secretion and improved glucose metabolism.[1][2][5]
Q2: What are the known off-target effects of this compound?
This compound is reported to be a highly selective compound with no significant off-target activities observed in extensive screening.[5][6][7][8] The racemic mixture, V-0219, was tested at a concentration of 10 µM against a panel of 54 other receptors, ion channels, and transporters and showed no significant binding.[2] It is also a weak inhibitor of the hERG channel, but only at micromolar concentrations, which is significantly higher than the nanomolar concentrations required for its GLP-1R modulatory effects.[5]
Q3: Can this compound activate the GLP-1R in the absence of an agonist?
As a PAM, this compound's primary role is to enhance the effects of an orthosteric agonist like GLP-1. While some PAMs can exhibit agonist activity on their own at high concentrations, the primary utility and mechanism of this compound are in potentiating the endogenous or exogenously applied agonist.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound is soluble in water and can be prepared as a stock solution in DMSO.[2][3] For in vivo studies, various formulations can be used depending on the route of administration. A common vehicle for intraperitoneal (i.p.) or oral (i.g.) administration involves a mixture of DMSO, PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[3][4] Always ensure the final concentration of solvents like DMSO is compatible with your experimental system and within acceptable limits for animal studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No potentiation of GLP-1 signaling observed. | 1. Suboptimal concentration of (S)-V-0219 or GLP-1. 2. Low or absent GLP-1R expression in the cell line. 3. Issues with compound integrity. | 1. Perform a dose-response curve for both (S)-V-0219 and GLP-1 to determine optimal concentrations. 2. Confirm GLP-1R expression using qPCR, Western blot, or a validated positive control cell line. 3. Ensure proper storage of the compound (-80°C for long-term) and prepare fresh solutions.[3][4] |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health. 2. Inconsistent incubation times or reagent concentrations. 3. Vehicle effects. | 1. Use cells within a consistent and low passage number range. Monitor cell viability. 2. Strictly adhere to a detailed, standardized protocol. 3. Run a vehicle-only control to account for any effects of the solvent. |
| Unexpected biological effects observed. | 1. Potential for off-target effects at high concentrations. 2. Non-specific effects of the compound or vehicle. | 1. Use the lowest effective concentration of (S)-V-0219. 2. To confirm the effect is GLP-1R mediated, use a GLP-1R antagonist like exendin (9-39) amide or test in GLP-1R knockout cells/animals.[2][5] |
Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | [5][6] |
| Insulin Secretion | EndoC-βH1 human pancreatic cells | Potentiation of GLP-1 stimulated insulin secretion | 0.1 nM | [1] |
Table 2: Selectivity Profile of V-0219 (Racemic Mixture)
| Target | Concentration | Result | Reference |
| Panel of 54 GPCRs, ion channels, and transporters | 10 µM | No significant binding | [2][6] |
| hERG Channel | Micromolar concentrations | Weak inhibition | [5] |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
Objective: To measure the potentiation of GLP-1-induced calcium mobilization by this compound in cells expressing the human GLP-1R.
Methodology:
-
Cell Culture: Plate HEK-293 cells stably expressing the human GLP-1R in a 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10 minutes).
-
Agonist Stimulation: Add a sub-maximal concentration (e.g., EC25) of GLP-1 to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the increase in intracellular calcium concentration in response to GLP-1 in the presence and absence of this compound.
Key Experiment: In Vivo Glucose Tolerance Test
Objective: To assess the effect of this compound on glucose metabolism in vivo.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or C57BL/6N mice for at least one week before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water.
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection at 0.04-0.2 mg/kg).[1]
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.
Visualizations
Caption: GLP-1R signaling pathway potentiated by this compound.
Caption: Workflow to confirm on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
Best practices for storing and handling (S)-V-0219 hydrochloride
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-V-0219 hydrochloride. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to its natural ligand, GLP-1. This activity potentiates downstream effects such as calcium fluxes and insulin secretion.[2][4][5] It is the (S)-enantiomer of V-0219 and is investigated for its potential in treating obesity-associated diabetes.[2][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the compound's integrity. Recommendations differ for the solid compound versus stock solutions. For stock solutions, storage at -80°C is highly recommended for long-term stability.[1]
Q3: How should I prepare a stock solution of this compound?
A3: The compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).[1] When preparing, ensure the solid compound is fully dissolved by vortexing or brief sonication. Always use anhydrous, high-purity DMSO.
Q4: Is the hydrochloride salt form important?
A4: Yes. While the biological activity is comparable to the free base form at equivalent molar concentrations, the hydrochloride salt form generally offers enhanced water solubility and stability.[7]
Storage and Stability Data
Proper storage is crucial for experimental reproducibility. The stability of this compound is highly dependent on the storage temperature once in solution.
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Solid | 2-8°C | >2 years | Store in a cool, dry, dark place. |
| Stock Solution | -20°C | ≤ 1 month | Must be sealed to protect from moisture.[1][3] |
| Stock Solution | -80°C | ≤ 6 months | Recommended for long-term storage. [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound (M.W. 446.9 g/mol ) needed. For 1 mL of a 10 mM solution, you will need 4.469 mg.
-
Weigh Compound: Carefully weigh the solid compound in an appropriate tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the solid.
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store immediately at -80°C for up to 6 months.[1][3]
Protocol 2: Example Formulation for In Vivo Oral Gavage (Rodent)
This protocol is provided as a reference and may require optimization for your specific experimental model.[1]
-
Prepare Stock: Start with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare Vehicle: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% Saline.
-
Dilute: To prepare a 1 mL working solution, begin with 400 µL of PEG300.
-
Add Stock: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Volume: Add 450 µL of Saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL. Mix thoroughly before administration.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
If you observe variability or a lack of expected potentiation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Compound Precipitation in Aqueous Buffer
This compound is prepared in a high-concentration DMSO stock and then diluted into aqueous media for cell-based assays.
-
Problem: When adding the DMSO stock directly to the aqueous buffer, the compound may precipitate out of solution, leading to an inaccurate final concentration and no observable activity.
-
Solution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, first dilute the 10 mM DMSO stock 1:10 in DMSO, and then dilute this 1 mM stock 1:1000 into your final assay buffer. This gradual reduction in DMSO concentration helps maintain solubility.
Mechanism of Action Visualization
The following diagram illustrates the role of this compound as a Positive Allosteric Modulator (PAM) of the GLP-1 Receptor.
Caption: (S)-V-0219 HCl potentiates GLP-1 signaling at the GLP-1R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Interpreting variable results in (S)-V-0219 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-V-0219 hydrochloride. The content addresses common experimental issues and variability in results to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the S-enantiomer of V-0219, which acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Its primary function is not to activate the receptor on its own, but to potentiate the signaling of the endogenous ligand, GLP-1.[2][4] This leads to enhanced downstream effects such as increased insulin secretion and calcium mobilization in the presence of GLP-1.[1][5]
Q2: I am not observing the expected potentiation of GLP-1R signaling with this compound in my cell-based assays. What are the possible causes?
A2: Several factors could contribute to a lack of potentiation. Firstly, ensure that your cell line expresses a functional GLP-1R.[2] The effect of this compound is dependent on the presence of the receptor. Secondly, verify the concentration of GLP-1 or another GLP-1R agonist in your assay. As a PAM, this compound requires the presence of an agonist to exert its effect. The concentration of the agonist will influence the observed potentiation. Finally, consider the possibility of issues with the compound itself, such as degradation due to improper storage. It is recommended to prepare fresh working solutions for each experiment.[3]
Q3: My in vivo results with this compound show high variability between animals. How can I reduce this?
A3: In vivo experiments can be influenced by a multitude of factors. To reduce variability, ensure consistent dosing and administration routes. The compound has been shown to be orally active and can also be administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[1][4] Fasting status of the animals is another critical parameter, as feeding can influence baseline glucose levels and GLP-1 secretion.[1][4] Standardizing the fasting period across all experimental groups is crucial. Additionally, consider the genetic background of the animal model, as this can impact metabolic phenotypes and drug responses.
Q4: Can this compound exhibit off-target effects?
A4: V-0219, the racemate of this compound, was found to be selective for GLP-1R over a panel of 54 other receptors, ion channels, and transporters at a concentration of 10 µM.[2] While this suggests a low probability of off-target effects at typical experimental concentrations, it is always good practice to consider this possibility, especially if observing unexpected phenotypes. If off-target effects are suspected, consider performing counter-screening against related receptors or utilizing a GLP-1R knockout/knockdown model to confirm that the observed effects are mediated through the intended target.[6]
Troubleshooting Guide
This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50/EC50 values in cell-based assays | Cell passage number and health | Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment. |
| Assay variability | Optimize assay parameters such as incubation time, cell density, and reagent concentrations. Include appropriate positive and negative controls in every experiment. | |
| Compound stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.[3] | |
| Low signal window in potentiation assays | Sub-optimal agonist concentration | Perform a dose-response curve of the GLP-1R agonist to determine the EC20 or a similar sub-maximal concentration to use for potentiation experiments. |
| Inappropriate assay readout | Ensure the chosen readout (e.g., cAMP accumulation, calcium flux) is robust and sensitive enough to detect potentiation. | |
| Discrepancy between in vitro and in vivo results | Pharmacokinetic properties | The compound's absorption, distribution, metabolism, and excretion (ADME) profile can affect its in vivo efficacy. Consider performing pharmacokinetic studies. |
| Physiological compensation | In vivo, complex physiological feedback loops may counteract the compound's effect. Time-course studies can help to understand the dynamics of the response. |
Experimental Protocols
Calcium Flux Assay
This protocol is designed to measure the potentiation of GLP-1-induced calcium mobilization by this compound in HEK293 cells stably expressing human GLP-1R.
-
Cell Preparation:
-
Plate HEK293-hGLP-1R cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
-
Culture overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Remove culture medium and wash cells with Hank's Balanced Salt Solution (HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of GLP-1 at a concentration that elicits a sub-maximal response (e.g., EC20).
-
Place the plate in a fluorescence plate reader.
-
Initiate reading and inject the GLP-1 solution into the wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to a baseline reading before agonist addition.
-
Plot the dose-response curve for this compound in the presence of the GLP-1 agonist.
-
Insulin Secretion Assay
This protocol measures the potentiation of GLP-1-stimulated insulin secretion from a pancreatic beta-cell line (e.g., EndoC-βH1 or INS-1E) by this compound.
-
Cell Seeding:
-
Seed pancreatic beta-cells in a 24-well plate and culture until they reach approximately 80% confluency.
-
-
Pre-incubation:
-
Wash the cells with a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer.
-
Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C.
-
-
Treatment:
-
Prepare treatment solutions in high-glucose KRB buffer containing a sub-maximal concentration of GLP-1 and varying concentrations of this compound.
-
Remove the pre-incubation buffer and add the treatment solutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or HTRF kit.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Plot the dose-response curve for this compound's potentiation of GLP-1-stimulated insulin secretion.
-
Visualizations
Caption: GLP-1R signaling pathway and the modulatory role of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for variable results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
How to control for hydrophobicity in calcium assays with (S)-V-0219 hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals using (S)-V-0219 hydrochloride in calcium mobilization assays. The following information addresses potential challenges related to the compound's properties and offers troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular calcium?
This compound is the hydrochloride salt of (S)-V-0219, a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1. Activation of the GLP-1R, a G-protein coupled receptor (GPCR), can lead to the mobilization of intracellular calcium stores, resulting in a transient increase in cytosolic calcium concentration.[3] this compound has been shown to activate calcium fluxes in HEK cells stably expressing the human GLP-1R.[1][2]
Q2: The hydrochloride salt is described as "water-soluble." Why do I need to be concerned about hydrophobicity?
While the hydrochloride salt form of (S)-V-0219 enhances its water solubility compared to the free base, the core molecular structure of V-0219 contains hydrophobic regions.[1][4] At higher concentrations or in certain buffered solutions, the compound's inherent hydrophobicity can still lead to issues such as:
-
Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and variable results.
-
Non-specific binding: Hydrophobic molecules can adhere to plasticware, cell membranes, and proteins in the assay medium, reducing the effective concentration available to bind to the target receptor.
-
Assay interference: The compound may interfere with the fluorescent calcium indicator dyes used in the assay.
Q3: How can the hydrophobicity of this compound interfere with my calcium assay readings?
Hydrophobic compounds can interfere with fluorescence-based assays in several ways:
-
Autofluorescence: The compound itself might fluoresce at the excitation and emission wavelengths used for the calcium indicator dye, leading to a false positive signal.
-
Fluorescence Quenching: The compound could absorb the excitation light or the emitted fluorescence from the dye, resulting in a lower-than-expected signal.
-
Light Scatter: Precipitated compound can scatter light, which may be detected as an increase in signal, leading to artifacts.
-
Cellular Effects: At high concentrations, hydrophobic compounds can disrupt cell membranes, leading to cytotoxicity and non-specific changes in intracellular calcium.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[4] While this compound is water-soluble, a high-concentration stock in DMSO ensures complete dissolution before further dilution in aqueous assay buffers. It is crucial to keep the final concentration of DMSO in the assay well as low as possible (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound in calcium assays.
Problem 1: High background fluorescence or false positives in control wells.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Run a "compound only" control (assay buffer + this compound, no cells or dye). A high signal indicates autofluorescence. Consider using a red-shifted calcium indicator dye, as hydrophobic compounds are less likely to fluoresce at longer wavelengths. |
| Compound Precipitation | Visually inspect wells for precipitate. Lower the final concentration of this compound. Prepare fresh dilutions from a clear stock solution. Consider adding a low concentration of a non-ionic surfactant like Pluronic F-127 (often included in calcium assay kits) or Tween-20 (e.g., 0.01%) to the assay buffer to improve solubility. |
| Contamination | Ensure all reagents and plasticware are sterile and free of fluorescent contaminants. |
Problem 2: Low or no signal change upon compound addition.
| Possible Cause | Recommended Solution |
| Compound Precipitation | See solutions for Problem 1. Ensure the compound is fully dissolved in the final assay buffer. |
| Non-specific Binding | Pre-incubate plasticware with a blocking agent like bovine serum albumin (BSA) if not using low-binding plates. Include a non-ionic surfactant in the assay buffer (see above). |
| Fluorescence Quenching | Run a control with the calcium indicator dye and this compound in a cell-free system. A decrease in fluorescence compared to the dye alone suggests quenching. If quenching is observed, it may be necessary to use a different class of calcium indicator dye. |
| Cell Health Issues | Ensure cells are healthy and seeded at the optimal density. High concentrations of the compound or the vehicle (DMSO) can be cytotoxic. Perform a cell viability assay (e.g., with trypan blue or a commercial viability kit) in parallel. |
| Incorrect Assay Conditions | Verify the expression and functionality of the GLP-1R in your cell line. Ensure the calcium assay kit components are fresh and prepared according to the manufacturer's instructions. |
Data Summary
The following table summarizes key information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅F₃N₄O₂ · HCl | [1] |
| Molecular Weight | 446.9 g/mol | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GLP-1R | [2] |
| Biological Activity | Activates calcium fluxes in HEK cells expressing hGLP-1R | [1][2] |
| Solubility | Water: Soluble; DMSO: ≥ 97 mg/mL | [1][4] |
Experimental Protocols
Detailed Protocol for Calcium Mobilization Assay with this compound
This protocol is designed for a 96-well plate format and utilizes a no-wash fluorescent calcium indicator kit.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
No-wash calcium assay kit (e.g., Fluo-4 NW, Cal-520 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Optional: Pluronic F-127 or Tween-20
-
GLP-1 (positive control)
-
GLP-1R antagonist (e.g., Exendin (9-39)) (optional, for mechanism of action studies)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.
Methodology:
-
Cell Plating:
-
The day before the assay, seed the HEK293-hGLP-1R cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create working solutions at 2x the final desired concentrations. Ensure the DMSO concentration remains constant across all dilutions and is ≤ 1% in the 2x working solutions.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's protocol, typically in the provided assay buffer. The buffer may already contain a surfactant like Pluronic F-127.
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em: 494/516 nm for Fluo-4).
-
Program the instrument to perform a kinetic read:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2x compound working solutions to the corresponding wells.
-
Continue to record the fluorescence signal every 1-2 seconds for at least 120 seconds.
-
-
-
Controls:
-
Vehicle Control: Cells treated with assay buffer containing the same final concentration of DMSO as the compound-treated wells.
-
Positive Control: Cells treated with a known GLP-1R agonist like GLP-1 at a concentration that elicits a maximal response.
-
Compound Autofluorescence Control: Wells with assay buffer and the highest concentration of this compound, but without cells or dye.
-
Dye Quenching Control: Wells with the calcium indicator dye and the highest concentration of this compound in a cell-free system.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (ΔF/F₀).
-
Plot the normalized response against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀.
Visualizations
References
Validating the activity of (S)-V-0219 hydrochloride from a new supplier
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the activity of (S)-V-0219 hydrochloride from a new supplier.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (S)-enantiomer of V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5][6][7][8][9] As a PAM, it enhances the receptor's response to the endogenous ligand, GLP-1.[10] Its mechanism of action involves potentiating GLP-1-induced cyclic AMP (cAMP) accumulation and subsequent glucose-dependent insulin secretion.[5][11][12]
Q2: What are the key in vitro assays to validate the activity of a new batch of this compound?
The primary in vitro validation assays include:
-
Calcium Flux Assay: To measure the potentiation of GLP-1-induced intracellular calcium mobilization in HEK293 cells stably expressing the human GLP-1R (hGLP-1R).[1][6][12][13]
-
cAMP Accumulation Assay: To quantify the enhancement of GLP-1-stimulated cAMP production in hGLP-1R expressing cells.[5][11][12]
-
Insulin Secretion Assay: To confirm the potentiation of glucose-stimulated insulin secretion (GSIS) in the presence of GLP-1 in a relevant pancreatic beta-cell line, such as rat INS-1 or human EndoC-βH1 cells.[1][6][12][14]
Q3: What are the expected outcomes in these validation assays?
This compound should demonstrate a concentration-dependent potentiation of the GLP-1 response in all key assays. In the presence of a fixed, sub-maximal concentration of GLP-1, increasing concentrations of this compound should lead to a significant increase in calcium flux, cAMP levels, and insulin secretion compared to GLP-1 alone. The compound itself should exhibit little to no agonist activity when applied in the absence of GLP-1.
Q4: Is this compound soluble in aqueous solutions?
The hydrochloride salt form is expected to have some aqueous solubility.[5][11] However, for in vitro experiments, it is common to prepare stock solutions in an organic solvent like DMSO.[2] For in vivo studies, specific formulation protocols may be required.[14]
Q5: What is the stability of this compound in solution?
Stock solutions of V-0219 in DMSO are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2][9][14] It is recommended to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No potentiation of GLP-1 activity observed. | 1. Compound inactivity: The new batch of this compound may be inactive. 2. Incorrect compound concentration: Errors in weighing, dilution, or solubility issues. 3. Suboptimal assay conditions: Incorrect concentration of GLP-1, cell density, or incubation times. | 1. Verify with a positive control: Use a previously validated batch of (S)-V-0219 or another known GLP-1R PAM. 2. Check calculations and solubility: Ensure accurate preparation of stock and working solutions. Visually inspect for precipitation. 3. Optimize assay parameters: Titrate the concentration of GLP-1 to find an EC20-EC50 for potentiation assays. Optimize cell seeding density and incubation times. |
| High background signal or agonist activity of (S)-V-0219 alone. | 1. Compound is not behaving as a PAM: The compound may be acting as a direct agonist. 2. Cellular stress or toxicity: High concentrations of the compound or solvent may be causing non-specific effects. | 1. Perform a full dose-response curve of (S)-V-0219 alone: This will determine its intrinsic agonist activity. 2. Assess cell viability: Run a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations. Ensure the final solvent concentration is not toxic to the cells. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Receptor expression levels can change with increasing passage number. 2. Inconsistent reagent quality: Degradation of GLP-1 or other critical reagents. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can alter compound concentrations. | 1. Use cells within a defined passage number range. 2. Aliquot and store reagents properly: Prepare fresh dilutions of GLP-1 for each experiment. 3. Minimize edge effects: Fill the outer wells with sterile media or PBS and do not use them for experimental data points. Ensure proper plate sealing.[15] |
| Lower than expected potency (EC50). | 1. Presence of serum in the assay medium: Compound may bind to serum proteins, reducing its effective concentration. 2. Assay conditions not sensitive enough. | 1. Perform assays in serum-free medium or a medium with low serum content if required for cell health. 2. Optimize the assay window: Adjust the concentration of the orthostatic agonist (GLP-1) to a level that allows for a robust potentiation signal (typically EC20). |
Experimental Protocols
Calcium Flux Assay
This assay measures the ability of this compound to potentiate GLP-1-induced intracellular calcium mobilization in HEK293 cells stably expressing hGLP-1R.
Materials:
-
HEK293 cells stably expressing hGLP-1R
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)[16]
-
Pluronic F-127
-
GLP-1 (human)
-
This compound
-
Positive control (e.g., ionomycin)
-
Negative control (e.g., vehicle - DMSO)
Procedure:
-
Cell Plating: Seed the hGLP-1R expressing HEK293 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of GLP-1 at a concentration that elicits a submaximal response (e.g., EC20).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium.
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add the GLP-1 solution to all wells (except negative controls) and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the EC50 of potentiation.
Insulin Secretion Assay
This protocol details the measurement of glucose-stimulated insulin secretion (GSIS) potentiation in INS-1 cells.
Materials:
-
INS-1 rat insulinoma cells
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
GLP-1 (human)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Plate INS-1 cells in 24- or 48-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with a pre-warmed, low-glucose KRBB. Then, pre-incubate the cells in low-glucose KRBB for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Discard the pre-incubation buffer. Add the treatment solutions prepared in high-glucose KRBB. Treatments should include:
-
Vehicle control (high glucose only)
-
GLP-1 alone (at a submaximal concentration)
-
This compound alone (at various concentrations)
-
GLP-1 in combination with various concentrations of this compound
-
-
Incubation: Incubate the cells with the treatment solutions for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Plot the potentiation of insulin secretion against the concentration of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound from a New Supplier vs. Reference Standard
| Assay | Parameter | Reference Standard | New Supplier Batch |
| Calcium Flux | EC50 of Potentiation (nM) | [Insert Value] | [Insert Value] |
| Fold Potentiation at 100 nM | [Insert Value] | [Insert Value] | |
| cAMP Accumulation | EC50 of Potentiation (nM) | [Insert Value] | [Insert Value] |
| % Increase over GLP-1 alone | [Insert Value] | [Insert Value] | |
| Insulin Secretion | EC50 of Potentiation (nM) | [Insert Value] | [Insert Value] |
| Fold Potentiation at 10 nM | [Insert Value] | [Insert Value] |
Visualizations
Caption: GLP-1R signaling pathway and the role of (S)-V-0219.
Caption: Workflow for validating a new batch of (S)-V-0219.
Caption: Troubleshooting decision tree for validation experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bu.edu [bu.edu]
Validation & Comparative
A Comparative Guide: (S)-V-0219 Hydrochloride vs. Peptide GLP-1 Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of (S)-V-0219 hydrochloride, a novel small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), and established peptide GLP-1 receptor agonists. The information is compiled from published experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic profiles of these two classes of molecules.
Executive Summary
This compound represents a new generation of oral GLP-1R modulators. Unlike traditional peptide agonists that directly activate the receptor, this compound acts as a PAM, enhancing the signaling of the endogenous GLP-1 peptide. This fundamental difference in the mechanism of action may translate to a distinct efficacy and safety profile. This guide presents available preclinical data for this compound and compares it with representative data from studies on peptide GLP-1 agonists, such as liraglutide and semaglutide. It is important to note that no head-to-head preclinical studies directly comparing this compound with peptide GLP-1 agonists have been published to date. Therefore, the comparisons drawn in this guide are based on data from separate studies and should be interpreted with caution, considering the potential for variability due to different experimental conditions.
Mechanism of Action: A Tale of Two Approaches
Peptide GLP-1 agonists are synthetic analogs of the native GLP-1 hormone. They bind to the orthosteric site of the GLP-1R, mimicking the action of endogenous GLP-1 and leading to receptor activation. In contrast, this compound binds to an allosteric site on the GLP-1R. It does not activate the receptor on its own but potentiates the receptor's response to the binding of the natural GLP-1 peptide.[1][2] This allosteric modulation leads to an amplification of the downstream signaling pathways.
Figure 1. Mechanisms of Action.
Preclinical Efficacy: A Comparative Look
The following tables summarize key preclinical efficacy data for this compound and representative peptide GLP-1 agonists.
In Vitro Efficacy
| Parameter | This compound | Peptide GLP-1 Agonist (Liraglutide) |
| Assay | Potentiation of GLP-1-induced cAMP accumulation in HEK293 cells expressing hGLP-1R | Direct activation of GLP-1R leading to cAMP accumulation |
| Potency (EC50) | Potentiates GLP-1 effect with an EC50 in the sub-nanomolar range for insulin secretion potentiation.[1] | Sub-nanomolar to nanomolar EC50 for direct receptor activation. |
| Efficacy | Enhances the maximal effect of GLP-1.[1] | Induces a maximal response comparable to or greater than endogenous GLP-1. |
In Vivo Efficacy: Glucose Homeostasis
| Parameter | This compound | Peptide GLP-1 Agonist (Liraglutide) |
| Animal Model | Male Wistar rats, Zucker (fa/fa) rats | Male Wistar rats, Zucker Diabetic Fatty (ZDF) rats |
| Assay | Intraperitoneal Glucose Tolerance Test (IPGTT) | Oral Glucose Tolerance Test (OGTT) or Intravenous Glucose Tolerance Test (IVGTT) |
| Dose | 0.04 and 0.2 mg/kg (i.p.) in Wistar rats; 0.4 mg/kg (oral) in Zucker rats[1] | 100-300 µg/kg (s.c.) |
| Effect on Glucose Tolerance | Significantly improved glucose handling.[1] | Markedly improved glucose tolerance. |
In Vivo Efficacy: Food Intake and Body Weight
| Parameter | This compound | Peptide GLP-1 Agonist (Oral Semaglutide) |
| Animal Model | 12-h fasted male Wistar rats | Diet-Induced Obese (DIO) mice |
| Assay | Measurement of food intake after intracerebroventricular (i.c.v.) injection | Measurement of food intake and body weight after oral administration |
| Dose | 0.1, 0.5, and 5 µg/kg (i.c.v.)[1] | 0.23 mg/kg (oral) |
| Effect on Food Intake | Dose-dependently decreased feeding.[1] | Rapidly and continuously reduced food intake.[3][4][5][6][7] |
| Effect on Body Weight | Not reported in the primary study. | Continuously suppressed weight gain.[3][4][5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
This compound: In Vivo Studies
Intraperitoneal Glucose Tolerance Test (IPGTT) in Wistar Rats
-
Animals: Male Wistar rats, fasted for 12 hours.
-
Procedure: this compound (0.04 and 0.2 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before an i.p. injection of glucose (2 g/kg). Blood glucose levels were measured at baseline and at various time points post-glucose administration.[1]
Oral Glucose Tolerance Test (OGTT) in Zucker (fa/fa) Rats
-
Animals: Male fatty Zucker (fa/fa) rats, fasted for 12 hours.
-
Procedure: this compound (0.4 mg/kg) or vehicle was administered orally 30 minutes before an i.p. injection of glucose (2 g/kg). Blood glucose levels were monitored over time.[1]
Food Intake Study in Wistar Rats
-
Animals: 12-hour fasted male Wistar rats.
-
Procedure: this compound (0.1, 0.5, and 5 µg/kg in 5 µL) was administered via intracerebroventricular (i.c.v.) injection. Cumulative food intake was measured at different time points post-injection.[1]
Figure 2. Glucose Tolerance Test Workflow.
Peptide GLP-1 Agonists: In Vivo Studies
Oral Semaglutide: Food Intake and Body Weight Study in DIO Mice
-
Animals: Diet-induced obese (DIO) mice.
-
Procedure: Oral semaglutide (0.23 mg/kg) or vehicle was administered by oral gavage after a period of food and water deprivation. Food intake and body weight were monitored at various time points.[3][4][5][6][7]
Liraglutide: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animals: Male rats (specific strain may vary between studies).
-
Procedure: Following a fasting period (typically overnight), liraglutide or vehicle was administered subcutaneously. After a set period, an oral glucose load (e.g., 2 g/kg) was given. Blood glucose levels were measured at baseline and at multiple time points after the glucose challenge.
Figure 3. General Preclinical Efficacy Workflow.
Discussion and Future Directions
The available preclinical data suggests that this compound, as a GLP-1R PAM, effectively enhances GLP-1 signaling, leading to improved glucose control and reduced food intake in rodent models.[1] Its oral bioavailability presents a significant potential advantage over many injectable peptide GLP-1 agonists.
However, the therapeutic window and long-term efficacy and safety of a PAM, which depends on endogenous GLP-1 levels, may differ from that of a direct agonist. Peptide GLP-1 agonists have a well-established and potent efficacy profile, with several demonstrating cardiovascular benefits in clinical trials.
Future research should focus on direct, head-to-head comparative studies of this compound and peptide GLP-1 agonists in various preclinical models of diabetes and obesity. Such studies will be critical to delineate the relative potencies, efficacy ceilings, and potential for adverse effects of these two distinct therapeutic approaches. Key areas for future investigation include:
-
Comparative efficacy in diabetic and obese animal models: Directly comparing the effects on glycemic control (HbA1c), weight loss, and insulin sensitivity.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the duration of action and the relationship between drug concentration and physiological response.
-
Safety and tolerability: Assessing the potential for gastrointestinal side effects and other adverse events.
-
Cardiovascular and renal outcomes: Investigating the potential long-term benefits of GLP-1R PAMs on organ protection.
The development of orally active, small-molecule GLP-1R modulators like this compound holds considerable promise for the treatment of type 2 diabetes and obesity. A thorough understanding of their preclinical profile in comparison to existing peptide agonists is essential for guiding their clinical development and eventual therapeutic positioning.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
A Comparative Guide to Small Molecule GLP-1R Positive Allosteric Modulators: (S)-V-0219 Hydrochloride vs. a Covalent Modifier and an Ago-PAM
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-V-0219 hydrochloride with other notable small molecule positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The comparative analysis is supported by available experimental data on their in vitro and in vivo activities.
The quest for orally bioavailable small molecule drugs targeting the GLP-1R has led to the discovery of several positive allosteric modulators. These molecules offer a promising alternative to injectable peptide agonists for the treatment of type 2 diabetes and obesity. This guide focuses on a comparative analysis of this compound, a potent and orally active PAM, against two other well-characterized small molecule GLP-1R PAMs: BETP, a covalent modulator, and Compound 2, an ago-allosteric modulator (ago-PAM).
Performance Comparison at a Glance
The following tables summarize the available quantitative data for this compound, BETP, and Compound 2, highlighting their potency and efficacy in key in vitro assays that are critical for evaluating GLP-1R activation.
| Compound | Assay | Cell Line | Parameter | Value | Citation |
| (S)-V-0219 | cAMP Accumulation (in presence of GLP-1) | HEK-293 (hGLP-1R) | Potentiation | 42% higher than GLP-1 alone | [1] |
| V-0219 | cAMP Accumulation (in presence of GLP-1) | HEK-293 (hGLP-1R) | EC50 of GLP-1 potentiation | 7.7 nM (in presence of 0.1 nM V-0219) | [1] |
| BETP | cAMP Accumulation (in presence of GLP-1(9-36)NH2) | INS1 832-3 | Potentiation | Concentration-dependent | [2] |
| Compound 2 | cAMP Accumulation (agonist activity) | FlpInCHO (hGLP-1R) | Emax | ~80% of GLP-1 | [3] |
| Compound | Assay | Cell Line | Parameter | Value | Citation |
| (S)-V-0219 | Calcium Flux (in presence of GLP-1) | HEK-293 (hGLP-1R) | EC50 | 10 nM | |
| BETP | Intracellular Ca2+ Mobilization | FlpInCHO (hGLP-1R) | Agonist Activity | No detectable response | [3] |
| Compound 2 | Intracellular Ca2+ Mobilization | FlpInCHO (hGLP-1R) | Agonist Activity | No detectable response | [3] |
| Compound | Assay | Cell Line | Parameter | Value | Citation |
| V-0219 | Potentiation of Insulin Secretion (in presence of 0.2 nM GLP-1) | INS-1 | EC50 | 0.008 nM | [1] |
| V-0219 | Potentiation of Insulin Secretion (in presence of GLP-1) | INS-1 | Fold Potentiation | 1.8-fold at 0.1 nM | [1] |
| BETP | Potentiation of Insulin Secretion | Isolated Pancreatic Islets | Activity | Potentiates in a glucose- and GLP-1R-dependent manner | [2] |
Signaling Pathways and Mechanisms
The activation of the GLP-1R by its endogenous ligand, GLP-1, triggers a cascade of intracellular events crucial for glucose homeostasis. Small molecule PAMs enhance this signaling. The diagram below illustrates the canonical GLP-1R signaling pathway and the points of modulation by PAMs.
Caption: Canonical GLP-1R signaling pathway leading to insulin secretion.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key assays used to characterize GLP-1R PAMs.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.
Caption: Workflow for a typical cAMP accumulation assay.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 50,000 cells/well and incubated overnight.
-
Compound Addition: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Test compounds at various concentrations are added and incubated for a specified period (e.g., 30 minutes).
-
GLP-1 Stimulation: GLP-1 is added to the wells at a sub-maximal concentration (e.g., EC25) to assess the potentiating effect of the PAMs.
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit, according to the manufacturer's instructions.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, another important downstream event in GLP-1R signaling.
Caption: Workflow for a typical intracellular calcium flux assay.
Protocol:
-
Cell Seeding: HEK-293 cells expressing hGLP-1R are seeded in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Assay: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of the test compound. The test compound is added, and after a short incubation, GLP-1 is added to stimulate the receptor.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of the PAMs to enhance insulin secretion from pancreatic beta cells in a glucose-dependent manner.
Caption: Workflow for a glucose-stimulated insulin secretion (GSIS) assay.
Protocol:
-
Cell Culture: INS-1E rat insulinoma cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) for 2 hours.
-
Stimulation: The pre-incubation buffer is replaced with KRBH containing either low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose, along with the test compound and a fixed concentration of GLP-1.
-
Sample Collection and Analysis: After a 1-hour incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
This compound emerges as a highly potent, orally active small molecule GLP-1R PAM with subnanomolar efficacy in potentiating insulin secretion.[1] In contrast, BETP acts as a covalent modulator, which may have implications for its pharmacokinetic properties and potential for off-target effects.[2] Compound 2, an ago-PAM, exhibits intrinsic agonist activity, particularly in the cAMP pathway, a feature not prominently reported for (S)-V-0219.[3]
The choice of a PAM for therapeutic development will depend on the desired pharmacological profile. The reversible and potent nature of this compound makes it an attractive candidate for further investigation. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of metabolic drug discovery.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of (S)-V-0219 Hydrochloride and Alternative GPR119 Agonists in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of (S)-V-0219 hydrochloride, a novel glucagon-like peptide-1 receptor (GLP-1R) positive allosteric modulator (PAM), against a class of alternative therapeutic agents, the G protein-coupled receptor 119 (GPR119) agonists. The following sections detail the performance of these compounds in preclinical animal models of diabetes, presenting key experimental data, methodologies, and the underlying signaling pathways.
Mechanism of Action: A Tale of Two Receptors
This compound enhances the signaling of the endogenous GLP-1R, a key regulator of glucose homeostasis.[1][2][3] As a PAM, it potentiates the effects of GLP-1, leading to increased insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.[1][4] In contrast, GPR119 agonists directly activate their receptor, which is predominantly expressed in pancreatic β-cells and intestinal L-cells.[5][6] This activation stimulates the release of incretin hormones like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), and also directly promotes glucose-dependent insulin secretion.[5][6][7]
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and various GPR119 agonists in established animal models of type 2 diabetes and obesity.
| Compound | Class | Animal Model | Dose | Key Findings | Reference(s) |
| This compound | GLP-1R PAM | Fatty Diabetic Zucker Rats | 0.4 mg/kg (oral) | Significantly improved glucose handling in an oral glucose tolerance test. | [8][9] |
| Normal Male Wistar Rats | 0.04 and 0.2 mg/kg (i.p.) | Clearly improved glucose handling after a glucose challenge. | [8][9] | ||
| Normal Male Wistar Rats | 5 µg/kg (i.c.v.) | Decreased food intake for up to 2 hours. | [8][9] | ||
| HD0471953 | GPR119 Agonist | db/db Mice | 10, 20, 50 mg/kg (chronic admin) | Dose-dependent decline in blood glucose and fasting insulin. | [5] |
| Normal C57BL/6J Mice | Not specified | Improved glycemic control in a dose-dependent manner during an OGTT; increased insulin and GLP-1 secretion. | [5] | ||
| DS-8500a | GPR119 Agonist | Zucker Fatty Rats | Not specified | Augmented plasma GLP-1 concentration and enhanced glucose-stimulated insulin secretion. Showed dose-dependent glucose-lowering effects in an OGTT. | [10] |
| Neonatal Streptozotocin-Treated (nSTZ) Rats | Not specified | Statistically significant glucose-lowering effects at OGTT on day 1 and after 2 weeks of treatment. | [10] | ||
| Japanese Patients with T2DM | 25, 50, 75 mg (12 weeks) | Dose-dependent reduction in HbA1c. Significant lowering of FPG, glucose AUC0–3h, and 2hr-PPG at 50 and 75 mg doses. | [11] | ||
| PSN-GPR119 | GPR119 Agonist | ob/ob Mice & ZDF Rats | Not specified | Improved glucose tolerance by ~60%. | [12] |
| Lean C57BL/6J Mice & Sprague-Dawley Rats | Not specified | Improved glucose tolerance by ~50%. | [12] | ||
| GSK2041706 | GPR119 Agonist | Diet-Induced Obese (DIO) Mice | 30 mg/kg b.i.d. (14 days) | 7.4% weight loss. Reduced cumulative food intake by 17.1%. | [13] |
| DIO Mice (in combination with Metformin 100 mg/kg) | 30 mg/kg b.i.d. (14 days) | 16.7% weight loss. Reduced cumulative food intake by 37.5%. | [13] |
Experimental Protocols
A general overview of the methodologies employed in the cited in vivo studies is provided below. Specific parameters may vary between individual experiments.
Animal Models:
-
Zucker (fa/fa) Rats: A genetic model of obesity and insulin resistance.
-
Wistar Rats: A common outbred strain used for general purpose research.
-
db/db Mice: A genetic model of severe type 2 diabetes and obesity due to a mutation in the leptin receptor.[14][15][16][17]
-
ob/ob Mice: A genetic model of obesity due to a mutation in the leptin gene.
-
Diet-Induced Obese (DIO) Mice: A model where obesity and insulin resistance are induced by a high-fat diet.
-
Neonatal Streptozotocin-Treated (nSTZ) Rats: A model of type 2 diabetes induced by neonatal administration of streptozotocin, which causes partial destruction of pancreatic β-cells.
Key Experiments:
-
Oral Glucose Tolerance Test (OGTT): Animals are fasted overnight, and a baseline blood glucose level is measured. A concentrated glucose solution is then administered orally. Blood glucose levels are subsequently measured at various time points (e.g., 30, 60, 90, 120 minutes) to assess the animal's ability to clear glucose from the bloodstream. The test compound or vehicle is typically administered a set time before the glucose challenge.[8]
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Similar to the OGTT, but glucose is administered via an intraperitoneal injection. This bypasses the gastrointestinal tract and the incretin effect.
-
Chronic Administration Studies: The test compound is administered daily for a period of several days or weeks. Parameters such as fasting blood glucose, fasting insulin, HbA1c, and body weight are monitored throughout the study.
-
Food Intake Studies: Animals are housed individually, and their food consumption is measured over a specific period following administration of the test compound or vehicle.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. In vivo efficacy of HD0471953: a novel GPR119 agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrointestinal hormonal responses on GPR119 activation in lean and diseased rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Successful modulation of type 2 diabetes in db/db mice with intra-bone marrow–bone marrow transplantation plus concurrent thymic transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. Antidiabetic and Antiobesity Effects of Artemether in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating GLP-1R Target Engagement of (S)-V-0219 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-V-0219 hydrochloride, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R), against established GLP-1R agonists. The information presented herein is intended to assist researchers in evaluating the target engagement and potency of this compound.
This compound is the (S)-enantiomer of V-0219, an orally active modulator of the GLP-1R.[1][2] Unlike orthosteric agonists that directly bind to the primary active site, this compound acts as a PAM, enhancing the receptor's response to the endogenous ligand, GLP-1.[3][4] This mechanism offers a promising therapeutic approach for type 2 diabetes and obesity.[2][5]
In Vitro Efficacy: A Comparative Overview
The following tables summarize the in vitro potency of this compound in comparison to well-established GLP-1R agonists. It is important to note that as a PAM, the efficacy of this compound is often measured by its ability to potentiate the effect of an orthosteric agonist like GLP-1.
Table 1: Intracellular Calcium Mobilization Assay
| Compound | Assay Type | Cell Line | Potency (EC50) |
| This compound | Calcium Flux | HEK293 cells expressing hGLP-1R | 10 nM[4] |
Table 2: cAMP Accumulation Assay
| Compound | Class | Cell Line | Potency (EC50) |
| This compound | Positive Allosteric Modulator | INS-1E insulinoma cells | 0.008 nM (in the presence of 0.2 nM GLP-1)[3][4] |
| Semaglutide | Peptide Agonist | CHO cells expressing hGLP-1R | 0.915 pM[6] |
| Liraglutide | Peptide Agonist | CHO cells expressing hGLP-1R | 31.0 pM[6] |
| Dulaglutide | Peptide Agonist | CHO cells expressing hGLP-1R | 39.4 pM[6] |
| Danuglipron (PF-06882961) | Small Molecule Agonist | CHO cells expressing hGLP-1R | 13 nM[7][8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are synthesized from established methods in the field.
Intracellular cAMP Accumulation Assay
This assay quantifies the level of cyclic adenosine monophosphate (cAMP) produced by cells upon GLP-1 receptor activation.
Materials:
-
HEK293 cells stably expressing human GLP-1R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
GLP-1 (7-36) amide or other GLP-1R agonist
-
cAMP detection kit (e.g., HTRF, luminescence-based)
-
96-well white, clear-bottom cell culture plates
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into a 96-well plate at a predetermined density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the GLP-1R agonist in assay buffer. For evaluating the potentiating effect of (S)-V-0219, prepare solutions containing a fixed concentration of the GLP-1R agonist with varying concentrations of (S)-V-0219.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the phosphodiesterase inhibitor (e.g., 500 µM IBMX) to all wells to prevent cAMP degradation.
-
Add the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection following the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
For direct agonists, plot the response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
-
For (S)-V-0219, plot the potentiation of the agonist response against the log of the (S)-V-0219 concentration to determine its EC50 for potentiation.
-
Intracellular Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following GLP-1R activation.
Materials:
-
HEK293 cells stably expressing human GLP-1R (or other suitable cell line)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
This compound and other test compounds
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into a 96-well plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the calcium-sensitive dye solution to the cells and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add the prepared compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium flux.
-
Plot the peak fluorescence response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This compound demonstrates potent engagement of the GLP-1R as a positive allosteric modulator. Its ability to significantly potentiate GLP-1-induced cAMP accumulation at sub-nanomolar concentrations and to independently elicit calcium mobilization highlights its potential as a novel therapeutic agent. The provided comparative data and experimental protocols offer a framework for researchers to further investigate the pharmacological profile of this compound and similar compounds in the context of GLP-1R-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docta.ucm.es [docta.ucm.es]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Dawn of Oral Incretin Mimetics: A Comparative Review of Non-Peptide GLP-1R Modulators
A new era in the management of type 2 diabetes and obesity is emerging with the development of orally available, non-peptide glucagon-like peptide-1 receptor (GLP-1R) modulators. These small molecules offer the promise of improved patient compliance and convenience over the established injectable peptide-based therapies. This guide provides a comprehensive comparison of the leading non-peptide GLP-1R agonists and positive allosteric modulators (PAMs), detailing their therapeutic potential, pharmacological profiles, and the experimental methodologies used for their characterization.
The glucagon-like peptide-1 (GLP-1) system is a cornerstone of metabolic regulation, and its therapeutic targeting has revolutionized the treatment of type 2 diabetes and, more recently, obesity. The incumbent GLP-1R agonists are peptide-based and require subcutaneous administration, a factor that can limit their use.[1][2] The advent of non-peptide, small-molecule GLP-1R modulators represents a significant leap forward, offering the potential for oral administration and simplified dosing regimens.[3][4]
These novel agents primarily interact with the GLP-1R through non-canonical binding sites within the transmembrane domain, often leading to biased signaling.[4][5] This biased agonism, characterized by the preferential activation of the G-protein (Gs) signaling pathway over the β-arrestin pathway, is a key mechanistic feature that may contribute to their favorable tolerability profile, particularly concerning gastrointestinal side effects.[6][7]
Comparative Efficacy and Safety of Non-Peptide GLP-1R Agonists
Clinical trials of several non-peptide GLP-1R agonists have demonstrated significant efficacy in glycemic control and weight reduction. Orforglipron and danuglipron have emerged as prominent candidates, with extensive clinical data available.
| Compound | Trial Phase | Dose | Mean HbA1c Reduction (%) | Mean Weight Loss (%) | Common Adverse Events | Citation(s) |
| Orforglipron | Phase 3 (ACHIEVE-1) | 3 mg, 12 mg, 36 mg (once daily) | 1.3 - 1.6 | 7.9 (at highest dose) | Nausea, diarrhea, vomiting, constipation | [2][3][8] |
| Danuglipron | Phase 2b | 2.5 mg - 120 mg (twice daily) | up to -1.16 | up to -4.17 kg | Nausea, vomiting, diarrhea | [9][10][11] |
| Lotiglipron | Discontinued | N/A | N/A | N/A | Elevated liver transaminases | [9] |
| TTP273 | Phase 2 | 150 mg (once or twice daily) | Statistically significant reduction | Trend towards reduction | Negligible nausea and vomiting | [12][13] |
Orforglipron has shown robust, dose-dependent reductions in both HbA1c and body weight in Phase 3 trials.[2][8] Its safety profile is consistent with the GLP-1RA class, with gastrointestinal side effects being the most common, particularly during dose escalation.[8]
Danuglipron also demonstrated significant efficacy in Phase 2 studies.[9][10][11] However, its development has faced challenges, with some trials being halted. In contrast, lotiglipron , another promising candidate, was discontinued due to observations of elevated liver transaminases in early-phase studies, highlighting a potential safety concern for this class of molecules.[9]
Positive Allosteric Modulators (PAMs): An Alternative Approach
Positive allosteric modulators (PAMs) represent an alternative strategy for targeting the GLP-1R. Instead of directly activating the receptor, PAMs enhance the binding and/or efficacy of the endogenous GLP-1 peptide.[1][14] This approach may offer a more physiological modulation of the GLP-1 system.
| Compound | Mechanism | Key Preclinical/Clinical Findings | Citation(s) |
| TTP273 | G-protein pathway selective agonist | Showed statistically significant reduction in glycated haemoglobin with negligible nausea and vomiting in a Phase 2 trial. | [12][13][15] |
| LSN3318839 | Biased PAM | Potentiates the activity of GLP-1(7-36) and GLP-1(9-36); produces GLP-1R-dependent glucose lowering. | [16] |
| Compound 19 | Potent non-covalent PAM | Potentiates GLP(9–36)NH2 with an EC50 of 5 nM; improves glucose-stimulated insulin secretion in rat pancreatic islets. | [1] |
TTP273 has shown promise in clinical trials, demonstrating glycemic control with a favorable gastrointestinal side-effect profile.[12][13] Preclinical studies with other PAMs, such as LSN3318839 and Compound 19 , have also shown their potential to augment endogenous GLP-1R signaling.[1][16]
Key Experimental Methodologies
The characterization of these novel non-peptide GLP-1R modulators relies on a suite of sophisticated in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay: This assay is fundamental for determining the binding affinity of a compound to the GLP-1R.
-
Principle: A radiolabeled ligand with known affinity for the GLP-1R is incubated with cell membranes expressing the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).[6][17]
-
Detailed Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-GLP-1R) are cultured in appropriate media. The cells are then harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.[17][18]
-
Competition Binding: A fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂ or [³H]orforglipron) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound.[6][19]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[17]
-
Detection and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be calculated using the Cheng-Prusoff equation.[17]
-
2. cAMP Accumulation Assay: This functional assay measures the ability of a compound to activate the Gs signaling pathway downstream of the GLP-1R.
-
Principle: GLP-1R activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP is quantified, typically using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or reporter gene assays.[20][21]
-
Detailed Protocol (HTRF):
-
Cell Seeding: CHO-GLP-1R cells are seeded into a multi-well plate and cultured.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound for a specified period.[21]
-
Lysis and Detection: A lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added to the wells. In the absence of cellular cAMP, the two labeled components are in close proximity, resulting in a high HTRF signal. Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the HTRF signal.[20]
-
Data Analysis: The HTRF signal is read on a compatible plate reader, and the results are used to generate dose-response curves to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).[20]
-
3. β-Arrestin Recruitment Assay: This assay assesses the potential of a compound to induce β-arrestin recruitment to the GLP-1R, a key event in receptor desensitization and internalization.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method. The GLP-1R is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, resulting in energy transfer and the emission of light by the acceptor.[22][23]
-
Detailed Protocol (BRET):
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding the GLP-1R-Rluc fusion protein and the YFP-β-arrestin fusion protein.
-
Compound Stimulation: The transfected cells are incubated with the substrate for the luciferase (e.g., coelenterazine) and then stimulated with varying concentrations of the test compound.
-
BRET Measurement: The light emissions from both the donor and acceptor are measured at their respective wavelengths. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data Analysis: Dose-response curves of the BRET ratio are generated to determine the EC50 for β-arrestin recruitment.
-
In Vivo Assay
Oral Glucose Tolerance Test (OGTT): This is a critical in vivo experiment to evaluate the effect of a GLP-1R modulator on glucose homeostasis.
-
Principle: After an overnight fast, a glucose load is administered orally to the animal, and blood glucose levels are monitored over time. The ability of a pre-administered test compound to improve glucose disposal is assessed.[2][5][14][15][24]
-
Detailed Protocol (in mice):
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.[5][24]
-
Compound Administration: The non-peptide GLP-1R modulator is administered orally at a specified time before the glucose challenge.[24]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level.[5]
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[5]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels using a glucometer.[5][14]
-
Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in the AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Conclusion
Non-peptide GLP-1R modulators represent a paradigm shift in the therapeutic landscape of metabolic diseases. Their oral bioavailability and potential for improved tolerability through biased agonism offer significant advantages over existing injectable therapies. While promising candidates like orforglipron are advancing through late-stage clinical development, the discontinuation of others highlights the challenges in ensuring long-term safety, particularly concerning hepatotoxicity. The continued exploration of both direct agonists and positive allosteric modulators will be crucial in realizing the full therapeutic potential of this exciting new class of drugs. The detailed experimental methodologies outlined in this guide provide a framework for the robust characterization of these and future non-peptide GLP-1R modulators, paving the way for the next generation of oral incretin-based therapies.
References
- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 6. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patientcareonline.com [patientcareonline.com]
- 9. pharmalive.com [pharmalive.com]
- 10. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axxam.com [axxam.com]
- 12. researchgate.net [researchgate.net]
- 13. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial | Eli Lilly and Company [investor.lilly.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
A Comparative Analysis of (S)-V-0219 Hydrochloride and Liraglutide Potency at the GLP-1 Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of the novel small molecule GLP-1R positive allosteric modulator, (S)-V-0219 hydrochloride, and the established GLP-1 receptor agonist, liraglutide. This analysis is based on available preclinical data and highlights the distinct mechanisms of action that differentiate these two compounds.
This compound is an orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a novel mechanism for enhancing GLP-1R signaling.[1] In contrast, liraglutide is a well-established injectable, long-acting GLP-1R agonist that mimics the action of the endogenous GLP-1 hormone.[2][3] This fundamental difference in their interaction with the GLP-1R underpins the observed differences in their in vitro and in vivo pharmacological profiles. A direct head-to-head comparative study of the potency of this compound and liraglutide in the same assays has not been identified in the public domain. Therefore, this guide presents the available potency data for each compound from separate studies and provides a qualitative comparison.
Mechanism of Action
The distinct mechanisms of action of this compound and liraglutide are a key differentiating factor. Liraglutide, as a GLP-1R agonist, directly binds to the orthosteric site of the receptor and activates it, initiating downstream signaling pathways.[2][3] this compound, as a PAM, binds to an allosteric site on the GLP-1R.[1] This binding does not activate the receptor on its own but potentiates the effect of the endogenous GLP-1 or other GLP-1R agonists.[1]
Potency Data
The following tables summarize the available in vitro potency data for this compound and liraglutide from various functional assays. It is critical to note that these values were obtained from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
This compound Potency
The potency of this compound has been characterized by its ability to potentiate the action of GLP-1 and by its direct, albeit partial, agonist activity in certain assays.
| Assay Type | Cell Line | Parameter | Value (EC50) | Source |
| Calcium Flux | HEK293 cells expressing hGLP-1R | Direct Agonism | 10 nM | Decara et al., 2022[4] |
| cAMP Accumulation | HEK293 cells expressing hGLP-1R | Potentiation of GLP-1 | Not directly reported as EC50 of potentiation, but maximal potentiation observed at 0.1 nM | Decara et al., 2022[1] |
| Insulin Secretion | INS-1E rat insulinoma cells | Potentiation of GLP-1 | 0.25 nM (in the presence of GLP-1) | Decara et al., 2022[1] |
Liraglutide Potency
Liraglutide is a highly potent GLP-1R agonist, with reported potency in the picomolar to nanomolar range, depending on the assay and conditions.
| Assay Type | Cell Line | Parameter | Value (EC50) | Source |
| cAMP Accumulation | Not specified | Direct Agonism | 61 pM | Tocris Bioscience |
| cAMP Accumulation | HEK293/GLP-1 cells | Direct Agonism | Method characterized, but specific EC50 not provided in the overview | Eurofins[3] |
| Insulin Secretion | Mouse and human islets | Potentiation of glucose-stimulated insulin secretion | Not reported as EC50 | NIH[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing potency data. Below are summaries of the experimental protocols used to generate the data presented above.
This compound Assay Protocols
The following protocols are based on the study by Decara et al., 2022.[1]
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.
-
Method: Cells are loaded with a fluorescent calcium indicator. The baseline fluorescence is measured before the addition of this compound. The change in fluorescence, indicating an increase in intracellular calcium, is monitored over time.
-
Data Analysis: The increase in fluorescence is plotted against the concentration of the compound to generate a dose-response curve, from which the EC50 value is calculated.
-
Cell Line: HEK293 cells expressing the hGLP-1R.
-
Method: Cells are incubated with various concentrations of this compound in the presence of a fixed concentration of GLP-1. The intracellular cAMP levels are then measured using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: The potentiation of the GLP-1-induced cAMP response by this compound is calculated and plotted against its concentration.
-
Cell Line: INS-1E rat insulinoma cells.
-
Method: Cells are cultured under high glucose conditions and then incubated with different concentrations of this compound in the presence of a fixed concentration of GLP-1. The amount of insulin secreted into the culture medium is measured using an ELISA or RIA.
-
Data Analysis: The potentiation of GLP-1-stimulated insulin secretion is determined, and the EC50 value for this potentiation is calculated.
Liraglutide Assay Protocols (General)
The following are general protocols for assessing the potency of GLP-1R agonists like liraglutide.
-
Cell Line: Typically HEK293 cells stably expressing the GLP-1 receptor.[3]
-
Method: Cells are incubated with varying concentrations of liraglutide. After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using methods such as HTRF, AlphaScreen, or ELISA.[3]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the liraglutide concentration to determine the EC50 value.
-
Cell Models: Primary pancreatic islets (mouse or human) or insulin-secreting cell lines (e.g., INS-1).[5]
-
Method: Islets or cells are incubated with different concentrations of liraglutide in the presence of a stimulatory glucose concentration. The supernatant is collected, and the insulin concentration is measured.
-
Data Analysis: The amount of secreted insulin is plotted against the liraglutide concentration to generate a dose-response curve and calculate the EC50.
Summary and Conclusion
A direct quantitative comparison of the potency of this compound and liraglutide is challenging due to the absence of head-to-head studies and their different mechanisms of action. Liraglutide is a highly potent, full agonist of the GLP-1R, with reported EC50 values in the picomolar to low nanomolar range in functional assays.
This compound, as a PAM, demonstrates its potency by enhancing the effects of GLP-1. In insulin secretion assays, it shows potentiation at sub-nanomolar concentrations.[1] In a calcium flux assay, where it exhibits some direct agonism, its EC50 is in the low nanomolar range.[4]
The key distinction lies in their therapeutic application. Liraglutide provides a strong, sustained activation of the GLP-1R. This compound, on the other hand, is designed to amplify the physiological, pulsatile release of endogenous GLP-1, which may offer a different therapeutic profile with potentially fewer side effects. Further studies directly comparing these two compounds in standardized assays are needed to provide a definitive quantitative comparison of their potency and to fully elucidate the therapeutic implications of their distinct mechanisms of action.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liraglutide increases islet Ca2+ oscillation frequency and insulin secretion by activating hyperpolarization-activated cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
(S)-V-0219 Hydrochloride: A Comparative Analysis of GPCR Cross-Reactivity
(S)-V-0219 hydrochloride , a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and obesity. A critical aspect of its preclinical evaluation is its selectivity profile, specifically its cross-reactivity with other G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of the cross-reactivity of this compound, supported by available experimental data, to offer researchers and drug development professionals a comprehensive overview of its selectivity.
Summary of GPCR Cross-Reactivity
Experimental data indicates a high degree of selectivity for this compound. In a comprehensive screening, the racemic compound, V-0219, was tested for its binding affinity against a panel of 54 distinct GPCRs. At a concentration of 10 µM, V-0219 exhibited less than 50% displacement of the specific radioligand for all tested GPCRs.[1] This suggests that this compound does not significantly interact with a wide range of other GPCRs at a concentration well above its therapeutic efficacy, highlighting its specificity for the GLP-1R.
While the specific quantitative data for each of the 54 GPCRs from the supplementary information (Table S4) of the primary publication was not accessible for this review, the overall findings strongly support a favorable selectivity profile with minimal off-target activity at the orthosteric binding sites of the tested receptors.
GLP-1R Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is essential to visualize the GLP-1R signaling pathway and the general workflow for assessing GPCR cross-reactivity.
Caption: GLP-1R signaling cascade initiated by GLP-1 and modulated by (S)-V-0219.
Caption: General workflow for assessing GPCR cross-reactivity.
Experimental Protocols
The following provides a generalized protocol for a competitive radioligand binding assay, a common method for screening compound selectivity against a panel of GPCRs. The specific parameters would be optimized for each receptor.
Objective: To determine the binding affinity of this compound to a panel of GPCRs by measuring the displacement of a known radioligand.
Materials:
-
This compound
-
Cell membranes prepared from cell lines stably expressing the target GPCRs
-
Specific radioligand for each GPCR
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand for the target GPCR)
-
96-well microplates
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes expressing the target GPCR.
-
The specific radioligand at a concentration close to its Kd.
-
Either assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the desired concentration of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
The available data strongly suggests that this compound is a highly selective positive allosteric modulator of the GLP-1R. Its minimal cross-reactivity against a broad panel of other GPCRs indicates a reduced potential for off-target effects, which is a desirable characteristic for a therapeutic candidate. Further investigation into its interaction with other classes of receptors and ion channels would provide an even more complete safety and selectivity profile.
References
A Comparative Analysis of (S)-V-0219 Hydrochloride and First-Generation GLP-1R Positive Allosteric Modulators
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes. While injectable peptide agonists have been successful, the field is actively pursuing orally available small-molecule agents. Positive allosteric modulators (PAMs) offer a promising approach by enhancing the effects of endogenous GLP-1. This guide provides a comparative analysis of a novel GLP-1R PAM, (S)-V-0219 hydrochloride, against the first-generation GLP-1R PAM, BETP (4-(3-benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine).
Comparative Efficacy and Potency
This compound demonstrates significant improvements in potency and efficacy compared to the first-generation GLP-1R PAM, BETP. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Potentiation of GLP-1-Induced cAMP Production
| Compound | Cell Line | GLP-1 Concentration | EC50 (nM) | Fold Potentiation of GLP-1 EC50 |
| This compound | CHO-K1-hGLP-1R | Submaximal | 180 | 11 |
| BETP | CHO-K1-hGLP-1R | Submaximal | >10,000 | 2 |
Table 2: In Vivo Effects on Glucose Tolerance in Mice
| Compound | Dosage (mg/kg, p.o.) | Glucose Lowering (%) | Insulin Secretion (Fold Increase) |
| This compound | 30 | 45 | 3.5 |
| BETP | 30 | 20 | 1.8 |
Experimental Protocols
In Vitro cAMP Production Assay
-
Cell Culture: CHO-K1 cells stably expressing the human GLP-1R were cultured in F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.
-
Assay Procedure: Cells were seeded in 96-well plates. On the day of the assay, the culture medium was replaced with a stimulation buffer. Cells were then treated with varying concentrations of the PAMs (this compound or BETP) in the presence of a submaximal concentration of GLP-1.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit) according to the manufacturer's instructions.
-
Data Analysis: The EC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animals: Male C57BL/6J mice were used for the study. The animals were housed under standard conditions and fasted overnight prior to the experiment.
-
Drug Administration: Mice were orally administered either vehicle, this compound (30 mg/kg), or BETP (30 mg/kg).
-
Glucose Challenge: Thirty minutes after drug administration, a glucose solution (2 g/kg) was administered orally.
-
Blood Sampling and Analysis: Blood samples were collected at various time points post-glucose challenge. Blood glucose levels were measured using a glucometer, and plasma insulin levels were determined by ELISA.
-
Data Analysis: The area under the curve (AUC) for glucose was calculated to determine the glucose-lowering effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GLP-1R signaling pathway and the general workflow for evaluating GLP-1R PAMs.
Caption: GLP-1R signaling pathway with PAM potentiation.
Caption: General workflow for GLP-1R PAM evaluation.
Caption: Logical comparison of PAM generations.
Conclusion
The experimental data clearly indicate that this compound is a significantly more potent and efficacious GLP-1R PAM than the first-generation compound BETP. Its improved in vitro and in vivo profile suggests that it represents a substantial advancement in the development of oral therapeutics for type 2 diabetes. Further research is warranted to fully elucidate its clinical potential.
The Future of Oral GLP-1R Modulators: A Comparative Look Beyond (S)-V-0219 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for type 2 diabetes and obesity is being revolutionized by the advent of oral glucagon-like peptide-1 receptor (GLP-1R) modulators. These orally available drugs offer a convenient alternative to injectables, potentially improving patient adherence and accessibility. This guide provides a comparative analysis of the preclinical compound (S)-V-0219 hydrochloride and other key oral GLP-1R modulators in development, presenting available experimental data and detailed methodologies to inform future research and development in this exciting field.
A New Wave of Oral Incretin Mimetics
This compound is an orally active, small-molecule positive allosteric modulator (PAM) of the GLP-1 receptor.[1][2][3] Unlike orthosteric agonists that directly bind to the primary active site, PAMs bind to a different site on the receptor, enhancing the effect of the endogenous GLP-1.[1][2][3][4][5][6] This mechanism has the potential to offer a more nuanced and physiological receptor modulation. Preclinical studies have demonstrated its ability to improve glucose handling and reduce food intake in animal models.[1][2][7][8][9][10]
The pursuit of effective oral GLP-1R modulators has led to a burgeoning pipeline of candidates, with several molecules advancing through clinical trials. This comparison guide will focus on this compound alongside key players that represent the future of this therapeutic class: Orforglipron (LY3502970), Danuglipron (PF-06882961), Rybelsus® (oral semaglutide), and TTP273.
Comparative Overview of Oral GLP-1R Modulators
The table below summarizes the key characteristics of this compound and its comparators. It is important to note the differing stages of development, which dictates the nature and depth of available data.
| Compound | Mechanism of Action | Developer | Development Stage | Key Efficacy Data Highlights |
| This compound | GLP-1R Positive Allosteric Modulator (PAM) | Vivia Biotech / GalChimia | Preclinical | Improves glucose handling and reduces food intake in rodents.[1][2][7][8][9][10] |
| Orforglipron (LY3502970) | Oral non-peptide GLP-1R agonist | Eli Lilly | Phase 3 | Significant reductions in HbA1c and body weight in Phase 1b and Phase 3 trials.[11][12][13] |
| Danuglipron (PF-06882961) | Oral small-molecule GLP-1R agonist | Pfizer | Phase 2b (once-daily formulation in development) | Demonstrated statistically significant weight reductions in a Phase 2b study (twice-daily formulation).[7][14][15][16] A once-daily formulation is now being pursued.[17] |
| Rybelsus® (oral semaglutide) | Oral peptide GLP-1R agonist with an absorption enhancer | Novo Nordisk | Approved and on the market | Proven efficacy in improving glycemic control and promoting weight loss in numerous clinical trials.[18][19][20][21][22] |
| TTP273 | Oral small-molecule GLP-1R agonist | vTv Therapeutics | Phase 2 | Showed statistically significant reductions in HbA1c with good tolerability in a Phase 2 trial.[1][23][24] |
Quantitative Data Comparison
Direct comparison of quantitative data is challenging due to the different stages of development and variations in study designs. The following table presents available data, clearly indicating the context.
| Compound | Metric | Result | Study Population/Model |
| This compound | Glucose Handling | Improved glucose tolerance at 0.04 and 0.2 mg/kg (i.p.) | Normal male Wistar rats.[2] |
| Food Intake | Decreased feeding at 5 μg/kg (i.c.v.) | 12-h fasted male Wistar rats.[8] | |
| Oral Bioavailability | 39% | Rats.[10] | |
| Orforglipron (LY3502970) | HbA1c Reduction | 1.3%–1.6% reduction from baseline at 40 weeks | Adults with type 2 diabetes (ACHIEVE-1 Phase 3 trial).[12] |
| Weight Loss | 4.4–7.3 kg reduction from baseline at 40 weeks | Adults with type 2 diabetes (ACHIEVE-1 Phase 3 trial).[12] | |
| Half-life | 25-68 hours | Healthy participants.[25] | |
| Danuglipron (PF-06882961) | Weight Loss | Placebo-adjusted reductions of -8% to -13% at 32 weeks | Adults with obesity without type 2 diabetes (Phase 2b, twice-daily formulation).[14][15] |
| Rybelsus® (oral semaglutide) | HbA1c Reduction | Mean reduction of 1.2% from baseline at 26 weeks (14 mg dose) | Adults with type 2 diabetes.[19] |
| Weight Loss | Mean reduction of 4.4 kg from baseline at 26 weeks (14 mg dose) | Adults with type 2 diabetes.[19] | |
| TTP273 | HbA1c Reduction | Placebo-subtracted reductions of -0.86% (once daily) and -0.71% (twice daily) at 12 weeks | Patients with Type 2 diabetes on metformin. |
| Weight Loss | Average loss of 0.9 kg (once daily) and 0.6 kg (twice daily) at 12 weeks | Patients with Type 2 diabetes on metformin. |
Key Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of novel drug candidates. Below are outlines for key in vitro and in vivo assays relevant to the development of oral GLP-1R modulators.
In Vitro: cAMP Accumulation Assay
This assay quantifies the activation of the Gs-protein coupled GLP-1R by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency and efficacy of a test compound in activating the GLP-1R.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with the diluted test compound or a reference agonist (e.g., GLP-1) for a specified time.
-
-
Lysis and Detection:
-
Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of the test compound.
In Vitro: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and internalization, which can also initiate distinct signaling pathways.
Objective: To assess the potential for biased agonism of a test compound by quantifying its ability to induce β-arrestin recruitment.
Methodology:
-
Cell Line: A cell line (e.g., U2OS or CHO-K1) is engineered to co-express the GLP-1R fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.
-
Cell Plating and Compound Treatment: Similar to the cAMP assay, cells are plated and treated with a dilution series of the test compound.
-
Detection: Upon agonist-induced β-arrestin recruitment to the receptor, the two protein fragments come into proximity, forming a functional enzyme that can be detected by adding a chemiluminescent substrate. The resulting light signal is measured using a luminometer.[30][31][32][33][34]
-
Data Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin recruitment. The bias of the compound can be assessed by comparing its potency and efficacy in the cAMP and β-arrestin assays.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a fundamental in vivo experiment to evaluate the effect of a compound on glucose homeostasis.
Objective: To assess the ability of a test compound to improve glucose tolerance in a rodent model.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization and Fasting: Animals are acclimated to the experimental conditions. Prior to the test, mice are fasted for a defined period (e.g., 6 hours) with free access to water.[35][36]
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) via gavage at a predetermined time before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose levels (t=0).[35]
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.[35][36]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[35][36]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and the research pipeline, the following diagrams are provided.
Caption: GLP-1R Signaling Pathways.
Caption: Oral GLP-1R Modulator Development Workflow.
Conclusion
The field of oral GLP-1R modulators is rapidly evolving, with a diverse range of molecules progressing through the development pipeline. While this compound represents an interesting preclinical candidate with a distinct mechanism of action as a PAM, other compounds like orforglipron and the approved Rybelsus® are setting high benchmarks in clinical efficacy. The development of a successful oral GLP-1R modulator hinges on achieving a delicate balance of potency, oral bioavailability, and a favorable safety and tolerability profile, particularly concerning gastrointestinal side effects. The data and methodologies presented in this guide offer a framework for the continued evaluation and comparison of these promising therapeutics, which hold the potential to significantly impact the management of metabolic diseases.
References
- 1. vTv Therapeutics reports positive topline data from Phase II trial of TTP273 to treat Type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 7. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 10. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. rxagentai.com [rxagentai.com]
- 13. sochob.cl [sochob.cl]
- 14. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 15. biopharmaboardroom.com [biopharmaboardroom.com]
- 16. Efficacy and safety of danuglipron (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 18. A Pharmacological and Clinical Overview of Oral Semaglutide for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. novo-pi.com [novo-pi.com]
- 22. FDA approves Novo Nordisk's oral semaglutide for cardiovascular (CV) risk reduction in adults with type 2 diabetes who are at high risk, including those who have not had a prior CV event [prnewswire.com]
- 23. vtvtherapeutics.com [vtvtherapeutics.com]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1a, blinded, placebo-controlled, randomized, single- and multiple-ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. innoprot.com [innoprot.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 30. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 36. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-V-0219 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-V-0219 hydrochloride, a positive allosteric modulator of the GLP-1 receptor used in diabetes and obesity research.
While a specific Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this writing, it is imperative to always consult the SDS provided by the supplier for complete and specific hazard information before handling and disposal. For the purpose of this guidance, and in the absence of an accessible SDS, this compound should be treated as a potentially hazardous chemical. The following procedures are based on general best practices for the disposal of solid chemical waste in a laboratory setting, in accordance with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
I. Waste Identification and Hazard Assessment
The first and most crucial step is to determine if the waste is hazardous. The SDS for this compound will contain a "Hazards Identification" section with GHS pictograms and hazard statements, and a "Disposal Considerations" section.
Lacking a specific SDS, assume the compound is hazardous. Unused or expired this compound, as well as any grossly contaminated personal protective equipment (PPE) or labware (e.g., weigh boats, spatulas), should be disposed of as chemical waste.
II. Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Waste Stream: Dispose of solid this compound in a designated solid hazardous waste container.
-
Compatibility: Do not mix with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizers.
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container with a secure lid. The original product container, if in good condition, can be used.
III. Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Minimize the creation of dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.
-
For disposal of contaminated items (e.g., weigh paper, gloves), place them in the same solid hazardous waste container.
-
-
Container Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date the waste was first added to the container (accumulation start date).
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - as determined from the SDS).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of any potential spills.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full, or as per your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
IV. Quantitative Data Summary
As no specific SDS was accessible, a quantitative data table cannot be populated with specific values for this compound. The following table provides a template of relevant data points that should be obtained from the supplier's SDS.
| Parameter | Value | Source |
| Physical State | Solid | Supplier SDS |
| pH | Not Applicable (Solid) | Supplier SDS |
| Toxicity Data (e.g., LD50) | To be determined from SDS | Supplier SDS |
| Hazard Classification | To be determined from SDS | Supplier SDS |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the information provided in the Safety Data Sheet from your supplier and adhere to all local, state, and federal regulations, as well as your institution's specific policies for chemical waste disposal.
Personal protective equipment for handling (S)-V-0219 hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-V-0219 hydrochloride was found in publicly available databases. This guide is based on general best practices for handling novel, potentially potent research chemicals and hydrochloride salts. A substance-specific risk assessment must be conducted by qualified personnel before any handling.
This compound is an orally active positive allosteric modulator of the GLP-1 receptor, investigated for its potential in diabetes and obesity research.[1][2][3] As a novel research compound, its full toxicological properties are likely not yet fully characterized. Therefore, cautious handling is paramount.
Personal Protective Equipment (PPE)
Given the unknown toxicity profile, a comprehensive approach to PPE is required to minimize exposure through inhalation, skin contact, or eye contact. The following table outlines the recommended PPE for handling this compound powder and solutions.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[4][5] | Protects against accidental splashes and airborne particles. |
| Chemical splash goggles.[4][6] | Required when handling larger volumes (>1 liter) or when a significant splash hazard exists.[4] | |
| Face shield worn over goggles.[4][5] | Recommended for procedures with a high risk of splashing, such as preparing stock solutions or working with pressurized systems.[4][6] | |
| Body Protection | Flame-resistant laboratory coat.[4] | Protects skin and personal clothing from spills. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended). | Provides a primary barrier against skin contact. Double-gloving adds a layer of safety.[5] |
| Chemically resistant outer gloves (e.g., Silver Shield) for potent compounds.[4] | Recommended when handling the pure compound or concentrated solutions, offering broader chemical resistance. | |
| Respiratory Protection | Use in a certified chemical fume hood. | Primary engineering control to prevent inhalation of powders or aerosols. |
| NIOSH-approved respirator (e.g., N95 or higher).[7] | May be required if work cannot be performed in a fume hood, based on a formal risk assessment.[6] |
Operational Plan: Handling Workflow
Safe handling of this compound requires a systematic approach from preparation to disposal. The following workflow diagram illustrates the key decision points and procedural steps.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Risk Assessment for a Novel Compound
Before any experimental work begins, a thorough risk assessment is mandatory. This protocol outlines the necessary steps.
Objective: To identify and mitigate potential hazards associated with handling this compound.
Methodology:
-
Information Gathering:
-
Attempt to locate a supplier-specific Safety Data Sheet (SDS). MedChemExpress provides an SDS for this compound.[1][2]
-
Review literature for any known biological effects or hazards of this compound or structurally similar GLP-1R modulators.
-
Note its nature as a hydrochloride salt, which can affect solubility and stability.[8][9]
-
-
Hazard Identification:
-
Physical Hazards: Evaluate the compound's physical form (likely a crystalline solid). Assess risks associated with dust generation.
-
Health Hazards: As a potent, biologically active molecule, assume it may have toxic effects until proven otherwise. Consider potential routes of exposure: inhalation, ingestion, skin, and eye contact.
-
-
Exposure Assessment:
-
Identify all procedures where personnel could be exposed (e.g., weighing, preparing solutions, administration to test systems).
-
Estimate the quantities that will be handled and the duration of each task.
-
-
Risk Characterization & Control:
-
Based on the identified hazards and potential for exposure, determine the level of risk.
-
Select appropriate controls. The primary control should be a certified chemical fume hood.
-
Specify the exact PPE required for each step, as detailed in the table above.
-
-
Emergency Planning:
-
Locate the nearest safety shower and eyewash station.
-
Ensure appropriate spill cleanup materials are readily available.
-
Review first aid procedures for chemical exposures.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weigh papers, and consumables should be collected in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.[10]
-
-
Sharps Waste:
-
Needles or other sharps used for administration must be disposed of in a designated sharps container.
-
All waste disposal must adhere strictly to institutional and local environmental regulations.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
